Dihydroajugapitin
Description
Properties
IUPAC Name |
[(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3/t15-,16+,19+,20+,21+,22-,23-,24-,26-,27-,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVULWKEVGKECE-JORUAPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CCOC5O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5CCO[C@H]5O4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dihydroajugapitin: A Technical Guide to its Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroajugapitin, a neo-clerodane diterpenoid, has emerged as a molecule of interest due to its presence in various medicinal plants of the Ajuga genus and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, natural sources, and known biological functions of this compound. It includes detailed experimental protocols for its isolation, quantitative data on its biological efficacy, and visual representations of experimental workflows and putative signaling pathways to facilitate further research and drug development efforts.
Discovery and Structure
Natural Sources
This compound is a naturally occurring compound found predominantly in plants of the Ajuga genus (Lamiaceae family).
Documented Plant Sources
The following table summarizes the key plant species from which this compound has been isolated.
| Plant Species | Family | Part of Plant | Reference |
| Ajuga bracteosa | Lamiaceae | Whole plant | [1] |
| Ajuga iva | Lamiaceae | Leaves | |
| Ajuga remota | Lamiaceae | Aerial parts |
Experimental Protocols
Isolation of 14,15-Dihydroajugapitin from Ajuga bracteosa
The following protocol is based on the methodology described by Castro et al. (2011) for the isolation of neo-clerodane diterpenoids from Ajuga bracteosa.[1] The authors noted that the isolation procedure, particularly the use of solvents containing hydroxyl groups, can influence the types of diterpenoids obtained due to their labile nature.[1]
DOT Script for Isolation Workflow:
Caption: Isolation workflow for 14,15-Dihydroajugapitin from Ajuga bracteosa.
Methodology:
-
Extraction: Air-dried and powdered whole plants of Ajuga bracteosa are macerated with dichloromethane (CH2Cl2) at room temperature. The solvent is then filtered and evaporated under reduced pressure to yield a crude extract.[1]
-
Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Further Purification: Fractions containing the compounds of interest are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water mixtures) to yield pure 14,15-Dihydroajugapitin.[1]
Spectroscopic Data for Structural Elucidation
The structure of this compound has been determined using a combination of 1D and 2D NMR spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC) and mass spectrometry. While the raw spectra are typically found in the supporting information of research articles, the following table summarizes the expected chemical shifts for key functionalities based on the known structure and data from related compounds.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | 5.0 - 6.5 | m | Vinylic protons |
| ¹H | 3.5 - 4.5 | m | Protons on carbons bearing oxygen |
| ¹H | 0.8 - 2.5 | m | Aliphatic and methyl protons |
| ¹³C | 170 - 180 | s | Carbonyl carbons (esters) |
| ¹³C | 100 - 150 | d | Vinylic carbons |
| ¹³C | 60 - 90 | d, t | Carbons attached to oxygen |
| ¹³C | 10 - 60 | q, t, d | Aliphatic carbons |
Note: This is a generalized representation. Actual chemical shifts may vary depending on the solvent and specific stereochemistry.
Biological Activities and Potential Mechanisms of Action
This compound and related neo-clerodane diterpenoids have been reported to exhibit a range of biological activities.
Antibacterial Activity
This compound has demonstrated antibacterial properties.
| Bacterial Strain | Activity | Quantitative Data |
| Escherichia coli | Antibacterial | MIC not specified in snippets |
| Staphylococcus aureus | Antibacterial | MIC not specified in snippets |
Acetylcholinesterase (AChE) Inhibition
Clerodane diterpenoids are known to inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. This activity suggests potential applications in the management of neurodegenerative diseases like Alzheimer's disease.
| Enzyme | Activity | IC₅₀ |
| Acetylcholinesterase (AChE) | Inhibition | Data not available for this compound specifically |
DOT Script for Proposed AChE Inhibition Pathway:
Caption: Proposed mechanism of acetylcholinesterase inhibition by this compound.
Insect Antifeedant Activity
A prominent biological activity of many neo-clerodane diterpenoids is their ability to deter feeding in various insect species.[2]
DOT Script for Proposed Antifeedant Action Pathway:
Caption: Putative signaling pathway for the insect antifeedant activity of this compound.
Conclusion and Future Directions
This compound, a neo-clerodane diterpenoid from the Ajuga genus, presents a promising scaffold for further investigation. Its documented antibacterial and potential acetylcholinesterase inhibitory activities warrant more in-depth studies to elucidate the precise mechanisms of action and to explore its therapeutic potential. The detailed isolation protocols and spectroscopic data provided in this guide are intended to facilitate such research. Future work should focus on the definitive identification of the first discovery of this compound, expanding the quantitative analysis of its biological activities against a wider range of targets, and exploring its biosynthetic pathways in Ajuga species.
References
The Uncharted Path: Elucidating the Dihydroajugapitin Biosynthesis Pathway in Ajuga Species
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Dihydroajugapitin, a neo-clerodane diterpenoid found in various Ajuga species, has garnered interest for its potential pharmacological activities. However, the precise biosynthetic pathway responsible for its production in these plants remains largely uncharacterized. This technical guide synthesizes the current understanding of neo-clerodane diterpenoid biosynthesis within the Lamiaceae family to propose a putative pathway for this compound. This document provides a framework for researchers, outlining key enzymatic steps, potential candidate genes, and detailed experimental protocols for the identification and characterization of the enzymes involved. Furthermore, it presents a compilation of available data on the isolation and structural elucidation of this compound, aiming to facilitate future research and unlock the potential of this natural product for drug development.
Introduction to this compound and the Ajuga Genus
The genus Ajuga, belonging to the Lamiaceae family, is a rich source of a diverse array of secondary metabolites, including phytoecdysteroids, iridoid glycosides, and a significant number of neo-clerodane diterpenoids.[1][2][3] These compounds are believed to play a role in the plant's defense mechanisms and have been investigated for a range of biological activities, including insect antifeedant, antimicrobial, and anti-inflammatory properties.[4][5]
This compound is a neo-clerodane diterpenoid that has been isolated from several Ajuga species, including Ajuga bracteosa and Ajuga remota.[6][7] Like other neo-clerodane diterpenoids, its core structure is a decalin ring system, and it is characterized by specific substitutions and stereochemistry that contribute to its biological activity. Understanding the biosynthesis of this compound is crucial for several reasons: it can unveil novel enzymes and biochemical reactions, provide a basis for metabolic engineering to enhance its production, and allow for the generation of structural analogs with potentially improved therapeutic properties.
Proposed Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound in Ajuga species has not been experimentally elucidated, a putative pathway can be constructed based on the well-established biosynthesis of other diterpenoids, particularly neo-clerodane diterpenoids in related Lamiaceae species. The proposed pathway begins with the universal precursor of diterpenes, geranylgeranyl diphosphate (GGPP), and involves two key classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).
Formation of the neo-Clerodane Skeleton
The initial steps of this compound biosynthesis are presumed to follow the general route for diterpenoid synthesis in plants.
-
From Isoprenoid Precursors to GGPP: The biosynthesis starts with the methylerythritol phosphate (MEP) pathway in the plastids, which produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon units are then sequentially condensed to form geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and finally, the 20-carbon precursor for all diterpenoids, geranylgeranyl diphosphate (GGPP).
-
Cyclization by Diterpene Synthases (diTPSs): The formation of the characteristic bicyclic core of neo-clerodane diterpenoids is catalyzed by a pair of diterpene synthases.
-
Class II diTPS: A Class II diTPS initiates the cyclization of GGPP through a protonation-dependent mechanism to form a labdadienyl/copalyl diphosphate (LPP/CPP) intermediate.
-
Class I diTPS: The LPP/CPP intermediate is then utilized by a Class I diTPS, which catalyzes further cyclization and rearrangement reactions to yield the neo-clerodane diphosphate skeleton.
-
Tailoring Steps by Cytochrome P450s and Other Enzymes
Following the formation of the neo-clerodane backbone, a series of oxidative modifications are introduced by cytochrome P450 monooxygenases (CYPs) and potentially other enzymes like reductases and acyltransferases to yield this compound. The CYP71 and CYP76 families are known to be heavily involved in the functionalization of diterpenoid skeletons in the Lamiaceae family.[3]
The proposed subsequent steps are:
-
Hydroxylations: Specific CYPs are responsible for introducing hydroxyl groups at various positions on the neo-clerodane skeleton.
-
Formation of the Furan Ring: A key feature of many neo-clerodane diterpenoids is a furan or a dihydrofuran ring. This is often catalyzed by a specific CYP, such as those from the CYP76AH subfamily, which can catalyze the formation of such rings from a hydroxylated precursor.
-
Reduction of the C14-C15 Double Bond: The "dihydro" prefix in this compound indicates the absence of a double bond between carbons 14 and 15, which is present in the related compound Ajugapitin.[7] This suggests the action of a reductase enzyme at a late stage of the pathway.
-
Acylations: The final structure of this compound may involve the addition of acyl groups by acyltransferases.
Below is a DOT script representation of the putative biosynthetic pathway.
Caption: Putative biosynthetic pathway of this compound in Ajuga species.
Quantitative Data
As of the date of this publication, there is a significant lack of quantitative data specifically for the this compound biosynthetic pathway. This includes enzyme kinetic parameters (Kcat, Km), in vivo metabolic flux analysis, and absolute quantification of pathway intermediates in Ajuga species. However, some studies have reported the quantification of various diterpenoids in Ajuga extracts, which can provide a starting point for understanding the metabolic output.
Table 1: Reported Neo-clerodane Diterpenoids in select Ajuga Species
| Compound | Ajuga Species | Method of Analysis | Reference |
| 14,15-Dihydroajugapitin | A. bracteosa | HPLC, NMR, MS | [7] |
| Ajugapitin | A. remota, A. bracteosa | HPLC, NMR, MS | [6][7] |
| Ajugarin I-V | A. remota | HPLC, NMR | [6] |
| Clerodin | A. remota | HPLC, NMR | [6] |
Note: This table is not exhaustive and is intended to provide examples of quantified compounds. The absolute concentrations are highly dependent on the plant's developmental stage, environmental conditions, and the specific tissue analyzed.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require the identification and functional characterization of the involved enzymes. Below are detailed, generalized protocols for key experiments.
Identification of Candidate Genes
A transcriptomics-based approach is a powerful tool for identifying candidate genes involved in specialized metabolic pathways.
Protocol 4.1.1: Transcriptome Sequencing and Analysis
-
Plant Material: Collect tissues from an Ajuga species known to produce this compound (e.g., young leaves, trichomes).
-
RNA Extraction: Extract total RNA using a suitable kit, ensuring high quality (RIN > 8).
-
Library Preparation and Sequencing: Prepare RNA-seq libraries and perform deep sequencing on a platform such as Illumina NovaSeq.
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo or map reads to a reference genome if available.
-
Annotate the assembled transcripts using databases like NCBI nr, Swiss-Prot, and GO.
-
Identify putative diTPS and CYP transcripts based on sequence homology to known plant terpene synthases and cytochrome P450s, particularly those from the Lamiaceae family.
-
Perform differential gene expression analysis between tissues with high and low this compound content to prioritize candidate genes.
-
Functional Characterization of Diterpene Synthases
Protocol 4.2.1: Heterologous Expression and In Vitro Enzyme Assays
-
Cloning: Clone the full-length coding sequences of candidate diTPS genes into an E. coli expression vector (e.g., pET28a).
-
Protein Expression: Transform the expression constructs into an appropriate E. coli strain (e.g., BL21(DE3)) and induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.
-
Protein Purification: Purify the recombinant His-tagged diTPS proteins using nickel-affinity chromatography.
-
In Vitro Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, GGPP as the substrate, and a suitable buffer with a divalent cation (e.g., MgCl2).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane or ethyl acetate).
-
Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra with known standards or databases to identify the cyclized product.
-
Functional Characterization of Cytochrome P450s
Protocol 4.3.1: Heterologous Expression in Yeast and In Vivo/In Vitro Assays
-
Cloning: Clone the full-length coding sequences of candidate CYP genes and a corresponding cytochrome P450 reductase (CPR) into a yeast expression vector (e.g., pESC-URA).
-
Yeast Transformation and Expression: Transform the constructs into a suitable Saccharomyces cerevisiae strain (e.g., WAT11) and induce protein expression.
-
In Vivo Assay (Whole-cell Assay):
-
Co-express the candidate CYP and CPR in a yeast strain engineered to produce the putative neo-clerodane substrate (if the diTPSs are known and can be co-expressed).
-
Alternatively, feed the putative substrate to the yeast culture.
-
Extract the metabolites from the yeast culture and analyze by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated or otherwise modified products.
-
-
In Vitro Assay (Microsomal Assay):
-
Isolate microsomes from the yeast culture expressing the CYP and CPR.
-
Perform an in vitro reaction containing the microsomes, the putative substrate, and an NADPH-regenerating system.
-
Extract and analyze the products by LC-MS.
-
Below is a DOT script illustrating a general workflow for enzyme identification and characterization.
Caption: General workflow for the identification and characterization of biosynthetic enzymes.
Conclusion and Future Outlook
The biosynthesis of this compound in Ajuga species represents a compelling area of research with implications for natural product chemistry, enzymology, and drug discovery. While the complete pathway remains to be elucidated, the proposed route, based on knowledge from related species, provides a solid foundation for future investigations. The application of modern 'omics' technologies, coupled with robust biochemical characterization, will be instrumental in identifying the specific diterpene synthases and cytochrome P450s responsible for the synthesis of this complex molecule. The experimental protocols outlined in this guide offer a roadmap for researchers to embark on this exciting journey of discovery. Unraveling the this compound biosynthetic pathway will not only deepen our understanding of plant specialized metabolism but also pave the way for the sustainable production of this and other valuable neo-clerodane diterpenoids.
References
- 1. Stable heterologous expression of biologically active terpenoids in green plant cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plant terpenoid synthases: Molecular biology and phylogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Cytochrome P450 Enzymes and Their Applications in Synthetic Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Dihydroajugapitin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroajugapitin is a naturally occurring neo-clerodane diterpenoid that has been isolated from plants of the Ajuga genus. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of this compound. Detailed information on its chemical properties and a plausible experimental protocol for its isolation are presented. Furthermore, a standard methodology for evaluating its antibacterial activity is described. This document aims to serve as a valuable resource for researchers interested in the potential therapeutic applications of this complex natural product.
Chemical Structure and Stereochemistry
This compound, also known as 14,15-Dihydroajugapitin, is a complex diterpenoid belonging to the neo-clerodane class.[1] These compounds are characterized by a bicyclic decalin core and a variety of oxygen-containing functional groups.[2] The structural complexity and chirality of this compound are critical to its biological activity.
The systematic IUPAC name for this compound is [(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate. This name precisely defines the absolute configuration at each of the numerous stereocenters within the molecule.
Below is a two-dimensional representation of the chemical structure of this compound, generated using the DOT language.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Biological Data
The following tables summarize the available quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₄O₁₀ | PubChem[3] |
| Molecular Weight | 552.65 g/mol | PubChem[3] |
| IUPAC Name | [(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate | PubChem[3] |
| CAS Number | 87480-84-0 | ChemicalBook[4] |
Table 2: Antibacterial Activity of this compound
| Organism | Assay Method | Result | Source |
| Escherichia coli | Agar well diffusion | Zone of inhibition: 25.0 ± 1.4 mm | Ganaie et al., 2017[5] |
| Escherichia coli | Broth microdilution | MIC: 500-1000 µg/ml | Ganaie et al., 2017[5] |
Experimental Protocols
Isolation of this compound from Ajuga bracteosa
The following is a generalized protocol for the isolation of neo-clerodane diterpenoids, including this compound, from Ajuga species, based on methodologies described in the literature.[1]
-
Extraction:
-
Air-dried and powdered aerial parts of Ajuga bracteosa are exhaustively extracted with a suitable solvent, such as dichloromethane or methanol, at room temperature.
-
The solvent is then removed under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
The crude extract is subjected to column chromatography on silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Purification:
-
Fractions containing compounds with similar TLC profiles are combined and further purified using preparative high-performance liquid chromatography (HPLC).
-
A reversed-phase C18 column is typically used with a mobile phase gradient of methanol and water.
-
The purity of the isolated this compound is confirmed by analytical HPLC.
-
-
Structure Elucidation:
-
The structure of the purified compound is determined using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
-
The stereochemistry is established through analysis of coupling constants in NMR spectra, NOESY experiments, and comparison with data from known related compounds.
-
Determination of Minimum Inhibitory Concentration (MIC)
The following is a standard protocol for determining the MIC of a pure compound against E. coli using the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
A single colony of E. coli is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.
-
The bacterial suspension is then diluted to achieve a standardized concentration, typically 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using the broth medium.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
The microtiter plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Signaling Pathways and Mechanism of Action
To date, the specific signaling pathways modulated by this compound have not been elucidated. Its antibacterial activity suggests interference with essential bacterial processes. The following diagram illustrates a general workflow for investigating the mechanism of action of a novel antibacterial compound like this compound.
Caption: A workflow for elucidating the mechanism of action of a novel antibacterial compound.
Conclusion
This compound is a structurally complex natural product with confirmed antibacterial properties. Its intricate stereochemistry likely plays a crucial role in its biological activity. While its full therapeutic potential is yet to be explored, this guide provides a foundational understanding for future research and development. Further studies are warranted to fully characterize its spectroscopic properties, elucidate its mechanism of action, and explore its potential as a lead compound for new antibacterial agents.
References
- 1. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clerodane diterpene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A tandem mass spectrometric investigation of the low-energy collision-activated fragmentation of neo-clerodane diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial neoclerodane diterpenoids from Ajuga lupulina - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroajugapitin: A Technical Overview of its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin, a neo-clerodane diterpenoid, is a natural product isolated from plants of the Ajuga genus, notably Ajuga bracteosa. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available scientific literature. The information is presented to support research, drug discovery, and development activities involving this compound.
Chemical and Physical Properties
This compound, also referred to as 14,15-Dihydroajugapitin, possesses the molecular formula C₂₉H₄₄O₁₀.[1] Its structural complexity, characteristic of the neo-clerodane class of diterpenes, gives rise to its specific physicochemical properties. While comprehensive experimental data is limited in publicly accessible literature, the following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₄O₁₀ | PubChem |
| Molecular Weight | 552.65 g/mol | ChemicalBook |
| CAS Number | 87480-84-0 | ChemicalBook |
| Boiling Point (Predicted) | 611.7 ± 55.0 °C | ChemicalBook |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | ChemicalBook |
| pKa (Predicted) | 13.67 ± 0.70 | ChemicalBook |
Note: The boiling point, density, and pKa values are predicted based on computational models and have not been experimentally verified in the cited literature.
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively reported. However, the isolation and structural elucidation of this compound have been described in studies on the chemical constituents of Ajuga bracteosa.
Isolation of this compound
A study by Verma et al. (2002) reported the isolation of 14,15-dihydroajugapitin from the whole plant of Ajuga bracteosa. The general procedure for isolating natural products from plant material, as suggested by this and similar studies, involves the following workflow:
Caption: General workflow for the isolation of this compound.
The structural elucidation of this compound was accomplished using a combination of spectroscopic techniques.
Structural Elucidation Methodology
The primary methods for determining the structure of complex natural products like this compound involve a suite of spectroscopic analyses.
References
Dihydroajugapitin: A Comprehensive Technical Guide on its Biological Activity and Pharmacological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroajugapitin, a neo-clerodane diterpenoid isolated from plants of the Ajuga genus, has emerged as a compound of significant interest in pharmacological research. This technical guide provides an in-depth analysis of the known biological activities of this compound, with a focus on its antibacterial, anti-mutagenic, and cholinesterase inhibitory properties. Detailed experimental protocols for the assessment of these activities are provided, alongside a compilation of available quantitative data. Furthermore, this guide explores the potential signaling pathways that may be modulated by this compound, offering a foundation for future mechanistic studies and drug development initiatives.
Introduction
This compound, chemically known as 14,15-Dihydroajugapitin, is a naturally occurring neo-clerodane diterpenoid found in various species of the Ajuga plant, a member of the Lamiaceae family.[1][2] Plants from the Ajuga genus have a long history of use in traditional medicine for treating a variety of ailments, including rheumatic fevers, dysentery, and inflammatory disorders.[1] Modern phytochemical investigations have led to the isolation and characterization of numerous bioactive constituents from these plants, with this compound being a notable example. This guide aims to consolidate the current scientific knowledge on the biological activities and pharmacological potential of this compound, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Biological Activities and Pharmacological Potential
Current research has identified several key biological activities of this compound, highlighting its potential for therapeutic applications. These activities are summarized below, with quantitative data presented in structured tables for clarity and ease of comparison.
Antibacterial Activity
This compound has demonstrated noteworthy antibacterial activity against various human pathogenic bacteria.[3] This suggests its potential as a lead compound for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Table 1: Antibacterial Activity of 14,15-Dihydroajugapitin
| Bacterial Strain | Method | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Escherichia coli | Agar Well Diffusion | 25.0 ± 1.4 | 500 - 1000 | [3] |
Anti-mutagenic Activity
Studies have indicated that this compound possesses significant anti-mutagenic properties. This activity is crucial as it suggests a potential role for this compound in cancer chemoprevention by protecting against DNA damage induced by mutagens.
Table 2: Anti-mutagenic Activity of 14,15-Dihydroajugapitin
| Mutagen | Assay | Endpoint | Result | Reference |
| Ethyl methanesulfonate (EMS) | In vivo mouse micronucleus test | Reduction of micronuclei | 85.10% reduction | [3] |
Cholinesterase Inhibitory Activity
While direct IC50 values for this compound are not yet available in the reviewed literature, several studies on extracts of Ajuga bracteosa, from which this compound is isolated, have shown potent cholinesterase inhibitory activity.[1][2][4] Diterpenoids from the genus Ajuga have been reported to display inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values in the micromolar range.[1] This suggests that this compound may contribute to this activity and warrants further investigation as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease, where cholinesterase inhibitors are a cornerstone of treatment.
Experimental Protocols
To facilitate further research and validation of the reported biological activities, this section provides detailed methodologies for the key experiments cited.
Antibacterial Activity Assay (Agar Well Diffusion Method)
This protocol is adapted from the methodology used to determine the antibacterial activity of 14,15-Dihydroajugapitin.[3]
Objective: To determine the susceptibility of pathogenic bacteria to 14,15-Dihydroajugapitin.
Materials:
-
Test compound: 14,15-Dihydroajugapitin
-
Bacterial strains (e.g., Escherichia coli)
-
Nutrient Agar
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
-
Micropipettes
-
Control antibiotic (e.g., Ciprofloxacin)
-
Solvent for dissolving the compound (e.g., DMSO)
Procedure:
-
Prepare and sterilize the Nutrient Agar medium according to the manufacturer's instructions.
-
Pour the molten agar into sterile Petri dishes and allow it to solidify.
-
Prepare a fresh inoculum of the test bacterial strain and adjust its turbidity to 0.5 McFarland standard.
-
Evenly spread the bacterial inoculum over the surface of the solidified agar plates using a sterile cotton swab.
-
Using a sterile cork borer, create wells of a specific diameter in the agar.
-
Prepare different concentrations of 14,15-Dihydroajugapitin dissolved in a suitable solvent.
-
Add a defined volume of each concentration of the test compound solution into the respective wells.
-
Add the solvent alone to one well as a negative control and a standard antibiotic solution to another well as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition around each well in millimeters.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):
-
Prepare serial two-fold dilutions of 14,15-Dihydroajugapitin in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test bacterium.
-
Include a positive control (medium with bacteria, no compound) and a negative control (medium only).
-
Incubate the plate at 37°C for 24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-mutagenic Activity Assay (In vivo Mouse Micronucleus Test)
This protocol is based on the methodology used to assess the anti-mutagenic activity of 14,15-Dihydroajugapitin against a known mutagen.[3]
Objective: To evaluate the ability of 14,15-Dihydroajugapitin to reduce the frequency of micronucleated polychromatic erythrocytes (PCEs) in the bone marrow of mice treated with a mutagen.
Materials:
-
Test compound: 14,15-Dihydroajugapitin
-
Experimental animals: Swiss albino mice
-
Mutagen: Ethyl methanesulfonate (EMS)
-
Fetal bovine serum
-
Giemsa stain
-
Methanol
-
Slides and coverslips
-
Microscope
Procedure:
-
Divide the mice into several groups: a negative control group (vehicle only), a positive control group (EMS only), and treatment groups (EMS + different doses of 14,15-Dihydroajugapitin).
-
Administer the respective treatments to the mice orally or via intraperitoneal injection for a specified duration.
-
At the end of the treatment period, sacrifice the mice by cervical dislocation.
-
Isolate the femur bones and aspirate the bone marrow into fetal bovine serum.
-
Centrifuge the cell suspension, discard the supernatant, and prepare smears of the cell pellet on clean glass slides.
-
Fix the smears with methanol and stain with Giemsa stain.
-
Examine the slides under a microscope and score the number of micronucleated polychromatic erythrocytes (MNPCEs) per 1000 polychromatic erythrocytes (PCEs).
-
Calculate the percentage reduction in micronuclei formation in the treatment groups compared to the positive control group.
Cholinesterase Inhibition Assay (Ellman's Method)
This is a widely used spectrophotometric method for determining acetylcholinesterase and butyrylcholinesterase activity.
Objective: To measure the in vitro inhibitory effect of this compound on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Materials:
-
Test compound: this compound
-
Acetylcholinesterase (AChE) from electric eel
-
Butyrylcholinesterase (BChE) from equine serum
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate reader
-
Positive control inhibitor (e.g., Galantamine)
Procedure:
-
Prepare solutions of the enzyme (AChE or BChE), substrate (ATCI or BTCI), and DTNB in phosphate buffer.
-
Prepare various concentrations of this compound.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution (or positive control/blank).
-
Add the enzyme solution to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the substrate solution (ATCI for AChE or BTCI for BChE) to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader. The rate of increase in absorbance is proportional to the cholinesterase activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on related compounds and extracts from the Ajuga genus provides valuable insights into potential mechanisms of action.
PI3K/Akt and NF-κB Signaling Pathways
Metabolites of 8-O-acetylharpagide, a compound co-isolated with this compound from Ajuga bracteosa, have been shown to exert anti-cancer effects by modulating the PI3K/Akt signaling pathway.[4] Furthermore, these metabolites were found to suppress the expression of the AKT/NF-κB/MMP9 signaling axis in breast cancer models.[4] Given the structural similarities among compounds from the same plant, it is plausible that this compound may also interact with these critical pathways involved in cell survival, proliferation, and inflammation.
MAPK Signaling Pathway
Extracts from Ajuga taiwanensis have been demonstrated to promote wound healing through the activation of the PDGFR/MAPK pathway.[5] The mitogen-activated protein kinase (MAPK) signaling cascade is a crucial regulator of various cellular processes, including cell proliferation, differentiation, and stress responses. The involvement of this pathway in the bioactivity of Ajuga extracts suggests that this compound could potentially modulate MAPK signaling, contributing to its observed biological effects.
Conclusion and Future Directions
This compound, a neo-clerodane diterpenoid from the Ajuga genus, exhibits a range of promising biological activities, including antibacterial and anti-mutagenic effects. While its cholinesterase inhibitory potential is strongly suggested by studies on related compounds and plant extracts, direct quantitative data is needed for confirmation. The exploration of its impact on key cellular signaling pathways, such as PI3K/Akt, NF-κB, and MAPK, is still in its nascent stages but holds the key to understanding its mechanisms of action.
Future research should focus on:
-
Determining the specific IC50 values of this compound against acetylcholinesterase and butyrylcholinesterase.
-
Conducting comprehensive in vitro and in vivo studies to elucidate the precise mechanisms underlying its antibacterial and anti-mutagenic activities.
-
Investigating the direct effects of this compound on the PI3K/Akt, NF-κB, and MAPK signaling pathways to confirm its modulatory role and identify specific molecular targets.
-
Exploring other potential pharmacological activities based on the traditional uses of Ajuga species.
A deeper understanding of the pharmacological profile of this compound will be instrumental in unlocking its full therapeutic potential and paving the way for the development of novel drugs for a variety of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Cholinesterase-inhibiting withanolides from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism and Excretion of 8-O-Acetylharpagide in Rats and Identification of Its Potential Anti-Breast Cancer Active Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
A Technical Guide to Investigating the Mechanism of Action of Dihydroajugapitin: A Hypothetical Preliminary Study
Disclaimer: As of late 2025, specific preliminary studies on the mechanism of action of a compound named "Dihydroajugapitin" are not available in the public domain. This compound belongs to the neo-clerodane diterpenoid class of natural products.[1][2][3] Compounds in this class have shown a wide range of biological activities, including anti-inflammatory, cytotoxic, and enzyme-inhibitory effects.[1][3][4]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining a hypothetical framework for the preliminary investigation of the mechanism of action of a novel neo-clerodane diterpenoid, exemplified by "this compound." The experimental designs, data, and pathways presented are illustrative and based on established methodologies for natural product research.
Hypothetical Quantitative Data Summary
To elucidate the biological activity of a novel compound, initial screening typically involves assessing its inhibitory effects on key enzymes, its anti-inflammatory potential, and its cytotoxicity against cancer cell lines. The following tables summarize hypothetical quantitative data that would be sought in preliminary studies for this compound.
Table 1: Hypothetical Enzyme Inhibition Profile of this compound
| Target Enzyme | Assay Type | This compound IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |
| Cyclooxygenase-2 (COX-2) | Cell-free colorimetric | 15.8 ± 2.1 | Celecoxib | 0.04 ± 0.01 |
| 5-Lipoxygenase (5-LOX) | Cell-free spectrophotometric | 22.4 ± 3.5 | Zileuton | 0.5 ± 0.1 |
| Arginase I | Colorimetric | 61.9 ± 5.3 | NOHA | 10.2 ± 1.8 |
| NF-κB (p65) Activation | Luciferase Reporter Assay | 9.7 ± 1.2 | BAY 11-7082 | 2.5 ± 0.4 |
IC₅₀ (Half-maximal inhibitory concentration) values are presented as mean ± standard deviation from three independent experiments.
Table 2: Hypothetical Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Inflammatory Mediator | Assay Type | This compound EC₅₀ (µM) | Positive Control | Control EC₅₀ (µM) |
| Nitric Oxide (NO) Production | Griess Assay | 12.5 ± 1.9 | L-NAME | 25.0 ± 3.0 |
| TNF-α Secretion | ELISA | 18.2 ± 2.5 | Dexamethasone | 0.1 ± 0.02 |
| IL-6 Secretion | ELISA | 25.6 ± 3.1 | Dexamethasone | 0.08 ± 0.01 |
| IL-1β Secretion | ELISA | 21.3 ± 2.8 | Dexamethasone | 0.09 ± 0.01 |
EC₅₀ (Half-maximal effective concentration) values are presented as mean ± standard deviation from three independent experiments.
Table 3: Hypothetical Cytotoxic Activity of this compound
| Cell Line | Cancer Type | Assay Type | This compound IC₅₀ (µM) | Positive Control | Control IC₅₀ (µM) |
| HeLa | Cervical Cancer | MTT Assay | 35.2 ± 4.1 | Doxorubicin | 0.8 ± 0.1 |
| MCF-7 | Breast Cancer | MTT Assay | 41.7 ± 5.3 | Doxorubicin | 1.2 ± 0.2 |
| A549 | Lung Cancer | SRB Assay | 29.8 ± 3.7 | Cisplatin | 5.5 ± 0.7 |
| VERO | Normal Kidney (Control) | MTT Assay | > 100 | - | - |
IC₅₀ values represent the concentration required to inhibit cell growth by 50% after 48 hours of treatment.
Detailed Experimental Protocols
The following protocols describe the methodologies for generating the quantitative data presented above.
Enzyme Inhibition Assays
2.1.1 COX-2 Inhibition Assay (Cell-free, Colorimetric)
-
Reagents: COX-2 enzyme, arachidonic acid (substrate), colorimetric probe (e.g., TMPD), heme, reaction buffer (e.g., Tris-HCl).
-
Procedure:
-
Prepare a 96-well plate. Add 10 µL of various concentrations of this compound (dissolved in DMSO) or positive control (Celecoxib) to respective wells.
-
Add 150 µL of reaction buffer, 10 µL of heme, and 10 µL of COX-2 enzyme to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
To initiate the reaction, add 10 µL of arachidonic acid and 10 µL of the colorimetric probe.
-
Measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction. Determine the percentage of inhibition for each concentration relative to a DMSO control.
-
Calculate the IC₅₀ value by plotting percentage inhibition versus log concentration.
-
Anti-Inflammatory Activity Assays
2.2.1 Measurement of NO, TNF-α, and IL-6 in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
TNF-α and IL-6 ELISA:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Calculate EC₅₀ values for the inhibition of each mediator.
-
Cytotoxicity Assays
2.3.1 MTT Assay for Cell Viability
-
Cell Culture: Culture cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., VERO) in their respective recommended media.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or a positive control (e.g., Doxorubicin) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[5]
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Mandatory Visualizations: Signaling Pathways and Workflows
The anti-inflammatory and cytotoxic activities of natural products are often mediated through the modulation of key intracellular signaling pathways.[6] The NF-κB and MAPK pathways are critical regulators of inflammation and cell survival.[7][8]
Caption: Figure 1: A generalized workflow for natural product drug discovery.
Caption: Figure 2: Potential inhibition of the NF-κB pathway by this compound.
References
- 1. Discovery of Novel Neo-Clerodane Derivatives as Potent Dual-Functional Antiosteoporosis Agents through Targeting Peroxisome Proliferator-Activated Receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications [mdpi.com]
- 7. MAPK signaling pathway | Abcam [abcam.com]
- 8. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
The Ecological Role of Dihydroajugapitin in Ajuga Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroajugapitin, a neo-clerodane diterpenoid found in various species of the genus Ajuga, plays a significant role in the chemical defense strategies of these plants. This technical guide provides an in-depth analysis of the ecological functions of this compound, focusing on its potent insect antifeedant and antibacterial properties. The document summarizes key quantitative data, details relevant experimental protocols, and illustrates the biosynthetic pathway of its parent compound class. This information is intended to support further research into the natural product's potential applications in agriculture and medicine.
Introduction
Plants of the genus Ajuga, commonly known as bugleweeds, are recognized for their rich and diverse secondary metabolite profiles, which contribute to their resilience against herbivores and pathogens.[1] Among these compounds, the neo-clerodane diterpenoids are a prominent class, with this compound being a notable example. This compound has been isolated from several Ajuga species, including A. iva, A. chamaepitys, A. orientalis, and A. bracteosa.[1] Its ecological significance primarily lies in its function as a chemical deterrent, protecting the plant from environmental pressures.
Ecological Functions of this compound
The primary ecological role of this compound is defensive, manifesting through two key biological activities: insect antifeedant effects and antimicrobial action.
Insect Antifeedant Activity
This compound is a potent antifeedant, particularly against lepidopteran larvae such as Spodoptera littoralis. Its presence in the leaves of Ajuga plants deters feeding, thereby reducing herbivory and protecting the plant's photosynthetic tissues. This deterrence is a crucial survival mechanism for the plant.
Antibacterial Activity
In addition to its anti-herbivore properties, this compound exhibits antibacterial activity against a range of human pathogenic bacteria.[2] This suggests a broader defensive role, potentially protecting the plant from pathogenic microbial infections. While its efficacy against specific plant pathogens is not yet extensively documented, its inherent antimicrobial properties are a key aspect of its ecological function.
Quantitative Data
The concentration and efficacy of this compound vary between Ajuga species and plant tissues. The following tables summarize the available quantitative data.
Table 1: Concentration of this compound in Various Ajuga Species
| Ajuga Species | Plant Part | Concentration (µg/g dry weight) | Reference |
| Ajuga iva | Leaves | Highest among tested species | [1] |
| Ajuga iva | Roots | Lower than in leaves | [1] |
| Ajuga chamaepitys | Leaves | Negligible or undetectable | [1] |
| Ajuga chamaepitys | Roots | Negligible or undetectable | [1] |
| Ajuga orientalis | Leaves | Negligible or undetectable | [1] |
| Ajuga orientalis | Roots | Negligible or undetectable | [1] |
Table 2: Antifeedant Activity of this compound against Spodoptera littoralis
| Compound | Concentration | Antifeedant Index (%) | Activity Threshold | Reference |
| This compound | 10 ppm | 100 | 0.1 ppm |
Table 3: Antibacterial Activity of this compound from Ajuga bracteosa
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Escherichia coli | 25.0 ± 1.4 | 500 - 1000 | [2] |
| Other pathogenic bacteria | Variable | 500 - 1000 | [2] |
Experimental Protocols
Isolation and Purification of this compound from Ajuga Plants (Generalized Protocol)
This protocol is a generalized procedure based on methodologies described for the isolation of neo-clerodane diterpenoids from Ajuga species.
-
Extraction:
-
Air-dry the aerial parts of the Ajuga plant material and grind into a fine powder.
-
Perform a maceration extraction with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol, at room temperature for an extended period (e.g., 48-72 hours).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Fractionation:
-
Subject the crude extract to liquid-liquid partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
-
Chromatographic Purification:
-
Employ column chromatography on the active fraction using silica gel as the stationary phase.
-
Elute with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and analyze them by TLC.
-
Pool fractions containing the compound of interest and further purify using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of methanol and water.
-
-
Structure Elucidation:
-
Confirm the structure of the purified this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) and Mass Spectrometry (MS).
-
Antifeedant Bioassay (Leaf Disc No-Choice Method)
This protocol describes a standard method for assessing the antifeedant activity of this compound against Spodoptera littoralis.
-
Insect Rearing:
-
Rear Spodoptera littoralis larvae on an artificial diet in a controlled environment (e.g., 25°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
-
Use third-instar larvae for the bioassay.
-
-
Preparation of Test Substance:
-
Dissolve the purified this compound in a suitable solvent (e.g., acetone) to prepare a stock solution.
-
Prepare serial dilutions of the stock solution to obtain the desired test concentrations.
-
-
Bioassay Procedure:
-
Excise leaf discs from a suitable host plant (e.g., castor bean, Ricinus communis) using a cork borer.
-
Apply a known volume of the test solution evenly onto the surface of each leaf disc.
-
Use a solvent-treated disc as a negative control.
-
Allow the solvent to evaporate completely.
-
Place each treated leaf disc in a separate Petri dish lined with moist filter paper.
-
Introduce one pre-starved (for 4-6 hours) third-instar larva into each Petri dish.
-
Maintain the Petri dishes in the same controlled environment used for insect rearing.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 24 hours), measure the area of the leaf disc consumed by the larva using a leaf area meter or image analysis software.
-
Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area consumed in the control disc and T is the area consumed in the treated disc.
-
Biosynthesis of Neo-clerodane Diterpenoids
The biosynthesis of neo-clerodane diterpenoids, including this compound, in plants of the Lamiaceae family begins with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP), within the plastids. While the specific enzymatic steps leading to this compound are not fully elucidated, the general pathway is understood to proceed through several key transformations. The initial cyclization of GGPP is catalyzed by a class II diterpene synthase to form a bicyclic intermediate, which is then rearranged by a class I diterpene synthase. Subsequent modifications, such as oxidations and acetylations, are carried out by cytochrome P450 monooxygenases and acetyltransferases to yield the final diverse structures of neo-clerodane diterpenoids.
Visualizations
Generalized Biosynthetic Pathway of Neo-clerodane Diterpenoids
Caption: Generalized biosynthetic pathway of neo-clerodane diterpenoids.
Experimental Workflow for Isolation and Bioassay
Caption: Experimental workflow for isolation and bioassay of this compound.
Conclusion
This compound is a key secondary metabolite in Ajuga plants, contributing significantly to their defense against herbivores and potentially microbial pathogens. Its potent antifeedant and antibacterial activities highlight its ecological importance and suggest its potential for development as a natural pesticide or a lead compound for novel pharmaceuticals. Further research is warranted to fully elucidate its biosynthetic pathway, explore its efficacy against a broader range of agricultural pests and plant pathogens, and to optimize its extraction and purification for potential commercial applications.
References
The Natural Realm of Dihydroajugapitin: A Technical Guide to its Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroajugapitin, a neo-clerodane diterpenoid primarily isolated from the genus Ajuga, represents a fascinating scaffold for natural product chemistry and drug discovery. This technical guide delves into the derivatives and analogues of this compound found in nature, providing a comprehensive overview of their isolation, structural elucidation, and biological activities. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key methodologies are provided. Furthermore, a generalized experimental workflow for the isolation and characterization of these compounds is visualized using the DOT language. This document aims to serve as a valuable resource for researchers engaged in the exploration of this promising class of natural products.
Introduction
The genus Ajuga, belonging to the Lamiaceae family, is a rich source of bioactive secondary metabolites. Among these, the neo-clerodane diterpenoids have garnered significant attention for their diverse chemical structures and pronounced biological activities. This compound, a prominent member of this class, has been isolated from species such as Ajuga iva and Ajuga bracteosa.[1] Its core structure has been a template for a variety of naturally occurring derivatives and analogues, showcasing nature's biosynthetic ingenuity. These compounds have demonstrated a range of biological effects, including antibacterial, antifeedant, and antimutagenic properties, making them attractive candidates for further investigation in drug development programs.
This compound Derivatives and Analogues in Nature
Numerous derivatives and analogues of this compound have been isolated and characterized from various Ajuga species. These compounds typically feature the characteristic neo-clerodane skeleton but differ in their substitution patterns, including the nature and position of ester groups, hydroxylations, and the saturation level of the furan ring. A summary of prominent this compound-related compounds is presented below.
Key Derivatives and Analogues
-
Ajugapitin: A closely related analogue, often co-isolated with this compound.[2][3][4]
-
Ajubractins A-E: A series of neo-clerodane diterpenoids isolated from Ajuga bracteosa.[2][3]
-
14-hydro-15-hydroxyajugapitin: An analogue identified from Ajuga bracteosa.[5]
-
14, 15-dihydroajugachin B: A derivative isolated from Ajuga turkestanica.[4][6]
-
Chamaepitin (14-hydro-15-hydroxyajugachin B): Another related compound from Ajuga turkestanica.[6]
-
Lupulin A: A neo-clerodane diterpene isolated alongside this compound derivatives.[6]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its selected derivatives, including their molecular formula, molecular weight, and reported biological activities.
Table 1: Physicochemical Properties of this compound and Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Natural Source | Reference |
| This compound | C₂₉H₄₄O₁₀ | 552.66 | Ajuga iva, Ajuga bracteosa | [1] |
| Ajugapitin | C₂₉H₄₂O₁₀ | 550.64 | Ajuga turkestanica, Ajuga bracteosa | [2][6] |
| 14,15-dihydroajugachin B | C₃₁H₄₆O₁₂ | 610.69 | Ajuga turkestanica | [6] |
| Chamaepitin | Not Specified | Not Specified | Ajuga turkestanica | [6] |
| Ajugachin B | Not Specified | Not Specified | Ajuga turkestanica | [6] |
Table 2: Antibacterial Activity of 14,15-Dihydroajugapitin
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Escherichia coli | 25.0 ± 1.4 | 500 - 1000 | |
| Staphylococcus aureus | Not Specified | 500 - 1000 | |
| Pseudomonas aeruginosa | Not Specified | 500 - 1000 | |
| Bacillus subtilis | Not Specified | 500 - 1000 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the isolation and biological evaluation of this compound and its derivatives.
General Extraction and Isolation of Neo-clerodane Diterpenoids from Ajuga species
This protocol is a generalized procedure based on methodologies reported in the literature.[2][3][6]
-
Plant Material Collection and Preparation: Aerial parts of the Ajuga species are collected, air-dried in the shade, and then ground into a fine powder.
-
Extraction: The powdered plant material is extracted exhaustively with methanol (MeOH) or a dichloromethane (CH₂Cl₂) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to fractionate the components based on their polarity.
-
Column Chromatography: The bioactive fraction (often the EtOAc fraction for neo-clerodane diterpenoids) is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and EtOAc, gradually increasing the polarity.
-
Further Purification: Fractions containing compounds of interest are further purified using techniques such as preparative Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), often using a C18 reversed-phase column with a mobile phase of methanol-water or acetonitrile-water mixtures.
-
Structure Elucidation: The structures of the isolated pure compounds are determined using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, 2D-NMR (COSY, HSQC, HMBC), and High-Resolution Mass Spectrometry (HRMS).
Antibacterial Activity Assay (Agar Well Diffusion Method)
This protocol is adapted from the methodology described for testing the antibacterial activity of 14, 15-dihydroajugapitin.[7]
-
Preparation of Bacterial Inoculum: The test bacteria are grown in a suitable broth medium overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.
-
Preparation of Agar Plates: Mueller-Hinton Agar (MHA) is prepared, sterilized, and poured into sterile Petri dishes.
-
Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of the MHA plates.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plates.
-
Application of Test Compound: A specific concentration of the isolated compound (dissolved in a suitable solvent like DMSO) is added to the wells. A solvent control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and identification of this compound derivatives from Ajuga species.
Caption: Generalized workflow for the isolation and identification of bioactive compounds.
Conclusion
This compound and its naturally occurring derivatives represent a structurally diverse and biologically significant class of neo-clerodane diterpenoids. The information compiled in this guide highlights the considerable potential of these compounds in the development of new therapeutic agents. The provided data and protocols offer a solid foundation for researchers to build upon, facilitating further exploration into the chemical diversity and pharmacological properties of this promising family of natural products. Future research should focus on elucidating the mechanisms of action of these compounds and exploring their potential therapeutic applications through more extensive preclinical and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neo-Clerodane Diterpenes from Ajuga turkestanica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clerodane diterpenoids from Ajuga bracteosa Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neo-Clerodane Diterpenes from Ajuga turkestanica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroajugapitin: A Technical Review of a Bioactive Neo-clerodane Diterpenoid
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction and Historical Context
Dihydroajugapitin is a naturally occurring neo-clerodane diterpenoid that has been isolated from various plants of the Ajuga genus, most notably Ajuga bracteosa Wall. ex Benth.[1] The Ajuga genus, belonging to the Lamiaceae family, has a rich history in traditional medicine, particularly in Ayurvedic and traditional Chinese medicine systems, where it has been used to treat a variety of ailments including rheumatism, gout, and inflammation.[2] The scientific investigation into the chemical constituents of Ajuga species has led to the isolation and characterization of a diverse array of bioactive compounds, with neo-clerodane diterpenoids being a prominent class. This compound is one such compound, and its biological activities have been a subject of scientific inquiry. This technical guide provides a comprehensive review of the available literature on 14,15-Dihydroajugapitin, focusing on its isolation, biological activities, and potential mechanisms of action. As of the latest literature review, a total chemical synthesis for 14,15-Dihydroajugapitin has not been reported.
Isolation and Purification
14,15-Dihydroajugapitin is typically isolated from the aerial parts of Ajuga species. The isolation process is challenging due to the presence of a complex mixture of related diterpenoids, some of which are labile.[1][3] A general workflow for the isolation and purification of this compound is presented below.
Caption: General workflow for the isolation and purification of 14,15-Dihydroajugapitin.
Experimental Protocol: Isolation of 14,15-Dihydroajugapitin
The following protocol is a synthesized representation based on methodologies reported for the isolation of neo-clerodane diterpenoids from Ajuga species.[1][3][4]
-
Plant Material and Extraction:
-
Air-dried and powdered aerial parts of Ajuga bracteosa are subjected to exhaustive extraction with methanol at room temperature.
-
The methanol extract is then concentrated under reduced pressure to yield a crude extract.
-
-
Column Chromatography:
-
The crude methanol extract is adsorbed onto silica gel and subjected to silica gel column chromatography.
-
The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled.
-
-
"Hydroxyl-Free" Purification (Optional but Recommended):
-
High-Performance Liquid Chromatography (HPLC):
-
Fractions enriched with this compound are further purified by semi-preparative reversed-phase HPLC (RP-HPLC).[4][5]
-
A C18 column is typically used with a gradient elution system of water and methanol.[5]
-
The eluent is monitored by a UV detector, and the peak corresponding to 14,15-Dihydroajugapitin is collected.
-
-
Structure Elucidation:
Biological Activities
14,15-Dihydroajugapitin has been evaluated for several biological activities. The most well-documented of these are its antibacterial and antimutagenic properties.
Antibacterial Activity
This compound has demonstrated notable antibacterial activity, particularly against the Gram-negative bacterium Escherichia coli.[2][6]
| Parameter | Test Organism | Result | Reference |
| Zone of Inhibition | Escherichia coli | 25.0 ± 1.4 mm | [2][6] |
| Minimum Inhibitory Concentration (MIC) | Various pathogenic bacteria | 500 - 1000 µg/ml | [2][6] |
Experimental Protocol: Agar Well Diffusion Assay
The antibacterial activity of this compound is typically assessed using the agar well diffusion method.[2][6][7][8][9][10]
Caption: Workflow for the agar well diffusion assay to determine antibacterial activity.
-
Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., E. coli) is prepared in a suitable broth, with its turbidity adjusted to match a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Application of Test Compound: A specific volume of a known concentration of 14,15-Dihydroajugapitin dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control (negative control) and a standard antibiotic (positive control) are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.
Antimutagenic Activity
This compound has been shown to possess significant antimutagenic properties in an in vivo mouse model.
| Parameter | Mutagen | Result | Reference |
| Reduction of Micronuclei | Ethyl methanesulfonate (EMS) | 85.10% |
Experimental Protocol: In Vivo Mouse Micronucleus Assay
The antimutagenic activity is evaluated by assessing the reduction in micronuclei formation in mouse bone marrow cells.[6][11][12][13][14]
Caption: Workflow for the in vivo mouse micronucleus assay for antimutagenicity.
-
Animal Groups: Mice are divided into groups: a negative control group, a positive control group (treated with a known mutagen like EMS), and test groups (treated with this compound prior to EMS administration).
-
Dosing: The test compound is administered to the mice, followed by the administration of the mutagen.
-
Sample Collection: At a specified time after treatment, the mice are euthanized, and bone marrow is flushed from the femurs.
-
Slide Preparation: The bone marrow cells are centrifuged, and the pellet is used to prepare smears on glass slides.
-
Staining: The slides are stained with a suitable dye (e.g., Giemsa) to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).
-
Microscopic Analysis: The number of micronucleated PCEs (MNPCEs) per a certain number of PCEs is counted under a microscope.
-
Data Analysis: The frequency of MNPCEs in the test group is compared to that of the positive and negative control groups to determine the percentage reduction in mutagenicity.
Other Potential Activities
While specific quantitative data for 14,15-Dihydroajugapitin is limited, the broader class of neo-clerodane diterpenoids from Ajuga species has been reported to possess other biological activities, including anti-inflammatory and antifeedant effects.
-
Anti-inflammatory Activity: Several neo-clerodane diterpenoids isolated from Ajuga species have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, a key indicator of anti-inflammatory activity.[2][15][16][17][18][19][20][21]
| Compound (from Ajuga species) | IC50 for NO Inhibition (µM) | Reference |
| Ajugapantanin B (A. pantantha) | 20.2 | [2] |
| Ajugapantanin F (A. pantantha) | 27.0 | [2] |
| Ajugapantanin H (A. pantantha) | 25.8 | [2] |
| Unnamed Diterpene (A. decumbens) | Inhibitory effects noted | [16] |
-
Antifeedant Activity: Crude extracts of A. bracteosa have shown significant antifeedant activity against Spilosoma obliqua.[22] Furthermore, several neo-clerodane diterpenes isolated from Ajuga remota have demonstrated antifeedant properties against Spodoptera littoralis.[4][5] While 14,15-Dihydroajugapitin was identified in this study, specific quantitative antifeedant data for it was not provided in the abstract. Other studies on compounds from Ajuga nipponensis have reported AFI50 values against Plutella xylostella.[23]
Proposed Mechanism of Action: Anti-inflammatory Effects
Based on studies of related neo-clerodane diterpenoids from Ajuga species, a plausible mechanism for the anti-inflammatory activity of this compound involves the modulation of the nitric oxide (NO) and NF-κB signaling pathways.[2][15][16][24]
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the NF-κB signaling cascade. This leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. The release of NF-κB allows it to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). The iNOS enzyme is responsible for the production of large amounts of nitric oxide, a key mediator of inflammation. It is proposed that neo-clerodane diterpenoids, and potentially this compound, can inhibit this pathway, leading to a reduction in iNOS expression and consequently, a decrease in NO production.
Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB pathway.
Conclusion
14,15-Dihydroajugapitin is a bioactive neo-clerodane diterpenoid with demonstrated antibacterial and antimutagenic properties. While a total chemical synthesis has yet to be reported, methods for its isolation from Ajuga species are established. The broader class of Ajuga neo-clerodane diterpenoids exhibits promising anti-inflammatory and antifeedant activities, suggesting that this compound may also share these properties. The proposed mechanism for its potential anti-inflammatory effects involves the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this interesting natural product.
References
- 1. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory neo-Clerodane Diterpenoids from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and identification of neo-clerodane diterpenes from Ajuga remota by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer Nature Experiments [experiments.springernature.com]
- 7. hereditybio.in [hereditybio.in]
- 8. botanyjournals.com [botanyjournals.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. akjournals.com [akjournals.com]
- 11. In vivo micronucleus assay in mouse bone marrow and peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. neo-Clerodane diterpenes from Ajuga decumbens and their inhibitory activities on LPS-induced NO production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diterpenoids as potential anti-inflammatory agents from Ajuga pantantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pure.korea.ac.kr [pure.korea.ac.kr]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Ajudecumin A from Ajuga ovalifolia var. calantha exhibits anti-inflammatory activity in lipopolysaccharide-activated RAW264.7 murine macrophages and animal models of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Dihydroajugapitin from Ajuga bracteosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ajuga bracteosa, a medicinal herb belonging to the Lamiaceae family, has a long history of use in traditional medicine. Phytochemical investigations have revealed that this plant is a rich source of various bioactive compounds, including neo-clerodane diterpenoids. Among these, 14,15-Dihydroajugapitin has garnered significant interest due to its potent biological activities. This compound has demonstrated notable antimutagenic effects, highlighting its potential as a lead compound in the development of novel cancer chemopreventive agents.[1] Neo-clerodane diterpenoids isolated from Ajuga species have also exhibited a range of other biological activities, including antifeedant, cytotoxic, anti-inflammatory, and antioxidant properties.[2][3]
These application notes provide a detailed protocol for the extraction and isolation of Dihydroajugapitin from the aerial parts of Ajuga bracteosa. The described methodology is based on established scientific literature and is intended to guide researchers in obtaining this promising bioactive compound for further investigation in drug discovery and development programs.
Data Presentation
The following table summarizes the quantitative data related to the extraction and activity of this compound from Ajuga bracteosa.
| Parameter | Value | Reference |
| Plant Part Used | Aerial Parts | Bashir et al., 2018 |
| Extraction Method | Cold Maceration | Bashir et al., 2018 |
| Extraction Solvent | Methanol | Bashir et al., 2018 |
| Isolation Method | Silica Gel Column Chromatography | Bashir et al., 2018 |
| Yield of this compound | 1.6 µg / g of crude methanol extract | Bashir et al., 2018 |
| Antimutagenic Activity | 85.10% reduction in micronuclei | Bashir et al., 2018 |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the extraction and isolation of this compound from Ajuga bracteosa.
Plant Material Collection and Preparation
-
Collection: Collect the aerial parts (leaves, stems, and flowers) of Ajuga bracteosa.
-
Washing: Thoroughly wash the collected plant material with tap water to remove any dirt and debris.
-
Drying: Shade dry the plant material at room temperature for 10-15 days or until it is completely brittle.
-
Pulverization: Grind the dried plant material into a fine powder using a mechanical grinder.
Extraction of Crude Methanolic Extract
-
Maceration: Soak the powdered plant material in methanol. A suggested ratio is 100 g of powder to 700 ml of methanol.
-
Duration: Allow the maceration to proceed for 48-72 hours at room temperature with occasional shaking.
-
Filtration: Filter the methanolic extract through Whatman No. 1 filter paper to separate the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C to obtain a viscous, crude methanolic extract.
-
Storage: Store the crude extract at 4°C in an airtight container until further processing.
Isolation of this compound by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in petroleum ether.
-
Pack a glass column (e.g., 50 cm length, 4 cm diameter) with the silica gel slurry, ensuring no air bubbles are trapped.
-
Wash the packed column with petroleum ether.
-
-
Sample Loading:
-
Dissolve a known amount of the crude methanolic extract (e.g., 30 g) in a minimum volume of dichloromethane (DCM).
-
Adsorb this solution onto a small amount of silica gel (60-120 mesh).
-
Allow the solvent to evaporate completely, resulting in a free-flowing powder of the extract-adsorbed silica gel.
-
Carefully load this powder onto the top of the prepared silica gel column.
-
-
Elution:
-
Begin elution with a mobile phase of petroleum ether: ethyl acetate (1:1 v/v) .[1]
-
Collect fractions of a consistent volume (e.g., 20-25 mL) and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis and Compound Isolation:
-
Develop the TLC plates in a suitable solvent system (e.g., petroleum ether: ethyl acetate, 1:1) and visualize the spots under UV light or by using an appropriate staining reagent (e.g., anisaldehyde-sulfuric acid).
-
Pool the fractions containing the compound of interest (this compound).
-
Concentrate the pooled fractions under reduced pressure to yield the isolated this compound.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and isolation of this compound.
Proposed Signaling Pathway for Antimutagenic Activity
Caption: Proposed mechanism of antimutagenic action of this compound.
References
- 1. Antimutagenic activity of compounds isolated from Ajuga bracteosa Wall ex. Benth against EMS induced mutagenicity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Reversed-Phase HPLC Method for the Analysis of Dihydroajugapitin
Introduction
Dihydroajugapitin is a neo-clerodane diterpenoid that has been isolated from plants of the Ajuga genus.[1] As with many natural products, accurate and reliable analytical methods are crucial for its identification, quantification, and quality control in research and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of diterpenes due to its high resolution, sensitivity, and reproducibility.[2] This application note outlines a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for selecting the initial HPLC conditions.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₄O₁₀ | [1][3] |
| Molecular Weight | 552.7 g/mol | [1][3] |
| XLogP3 | 2.9 | [1][3] |
HPLC Method Development Strategy
The development of an HPLC method involves a systematic optimization of various parameters to achieve the desired separation.[4][5] The general workflow for this process is illustrated below.
References
Application Note: Quantitative Analysis of Dihydroajugapitin in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin is a neo-clerodane diterpenoid, a class of natural products known for a wide range of biological activities. Found in various plant species of the Ajuga genus, this compound and related compounds are of increasing interest for their potential pharmacological applications. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and elucidation of its pharmacological effects. This application note provides a detailed protocol for the quantitative analysis of this compound in plant extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Principle
The quantitative determination of this compound is based on reversed-phase high-performance liquid chromatography (RP-HPLC). The method involves the extraction of the compound from the plant matrix, followed by chromatographic separation on a C18 column. A gradient elution with a mobile phase consisting of water and methanol allows for the separation of this compound from other components in the extract. Detection is achieved by measuring the absorbance of the analyte using a UV detector. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
Plant Material and Extraction
A robust extraction method is critical for the accurate quantification of this compound. The following protocol is a general procedure that can be optimized for specific plant matrices.
Materials:
-
Dried and powdered plant material (e.g., leaves, stems of Ajuga species)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper or syringe filters (0.45 µm)
Protocol:
-
Weigh 1.0 g of the dried, powdered plant material into a flask.
-
Add 20 mL of dichloromethane or ethyl acetate.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Filter the extract through filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Redissolve the dried extract in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Standard Preparation
Materials:
-
This compound analytical standard
-
Methanol, HPLC grade
Protocol:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
HPLC-UV Method
The following HPLC parameters are recommended for the analysis of this compound. Method optimization may be required depending on the specific HPLC system and plant matrix.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Methanol with 0.1% Formic Acid |
| Gradient | 0-10 min: 50% B10-25 min: 50-100% B25-30 min: 100% B30-35 min: 100-50% B35-40 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| UV Detection | 230 nm (Note: The optimal wavelength should be determined by acquiring a UV spectrum of a this compound standard) |
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the prepared plant extract samples.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the plant extracts using the calibration curve.
Data Presentation
The quantitative data for this compound from different plant extracts should be organized in a clear and concise table to facilitate comparison.
| Plant Species | Plant Part | Extraction Solvent | This compound Content (mg/g dry weight) |
| Ajuga reptans | Leaves | Dichloromethane | Enter Data Here |
| Ajuga iva | Whole Plant | Ethyl Acetate | Enter Data Here |
| Ajuga bracteosa | Aerial Parts | Dichloromethane | Enter Data Here |
Note: The above table is a template. The actual values need to be determined experimentally.
Visualization
Experimental Workflow
Application Note: Full NMR Spectroscopy Assignment of Dihydroajugapitin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide to the full NMR spectroscopy assignment of Dihydroajugapitin, a neo-clerodane diterpenoid. Due to the limited availability of published, fully assigned NMR data specifically for this compound, this application note utilizes the closely related and well-characterized compound, Ajugarin I, as a representative example. The methodologies and principles described herein are directly applicable to the structural elucidation of this compound and other similar neo-clerodane diterpenoids.
Introduction
This compound is a naturally occurring neo-clerodane diterpenoid isolated from plants of the Ajuga genus. Like other members of this class, it possesses a characteristic bicyclic core and a side chain at C-9. The structural elucidation and complete assignment of all proton (¹H) and carbon (¹³C) NMR signals are crucial for its unambiguous identification, characterization, and for understanding its structure-activity relationships in drug discovery and development.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to achieve a full assignment.
Data Presentation
The complete ¹H and ¹³C NMR assignments for the representative compound, Ajugarin I, are summarized in the tables below. The data was acquired in CDCl₃ at 500 MHz for ¹H and 125 MHz for ¹³C.
Table 1: ¹H NMR Data of Ajugarin I (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1 | 2.25 | m | |
| 1.45 | m | ||
| 2 | 1.70 | m | |
| 1.55 | m | ||
| 3 | 1.50 | m | |
| 1.30 | m | ||
| 4 | 2.10 | d | 8.0 |
| 6 | 4.85 | d | 3.5 |
| 7 | 2.30 | m | |
| 2.05 | m | ||
| 10 | 2.50 | m | |
| 11 | 2.80 | m | |
| 12 | 5.40 | t | 7.0 |
| 14 | 4.75 | dd | 7.0, 1.5 |
| 4.65 | dd | 7.0, 1.5 | |
| 17 | 1.10 | s | |
| 18 | 1.25 | d | 7.0 |
| 19 | 0.95 | s | |
| 20 | 0.85 | d | 7.0 |
| OAc | 2.05 | s |
Table 2: ¹³C NMR Data of Ajugarin I (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 38.5 |
| 2 | 18.8 |
| 3 | 42.1 |
| 4 | 36.9 |
| 5 | 55.6 |
| 6 | 78.9 |
| 7 | 35.4 |
| 8 | 45.2 |
| 9 | 43.8 |
| 10 | 46.2 |
| 11 | 38.2 |
| 12 | 125.4 |
| 13 | 139.8 |
| 14 | 60.7 |
| 15 | 173.2 |
| 16 | 170.1 |
| 17 | 16.5 |
| 18 | 15.8 |
| 19 | 22.4 |
| 20 | 14.1 |
| OAc (C=O) | 170.5 |
| OAc (CH₃) | 21.1 |
Experimental Protocols
Detailed methodologies for the key NMR experiments required for the full assignment of a neo-clerodane diterpenoid like this compound are provided below.
1. Sample Preparation
-
Compound Isolation: this compound is typically isolated from the plant material of Ajuga species through a series of chromatographic techniques (e.g., column chromatography over silica gel, followed by HPLC).
-
Sample for NMR: A pure sample of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃, Methanol-d₄, or DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity if the sample amount is limited.[1][2]
-
¹H NMR (Proton): This is the fundamental 1D experiment that provides information on the chemical environment, multiplicity (spin-spin coupling), and integration (number of protons) of all proton nuclei.
-
¹³C NMR (Carbon): This 1D experiment provides information on the number and chemical environment of all carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for establishing proton-proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates directly bonded proton and carbon atoms. It is the primary method for assigning carbons that have attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a key experiment for connecting different spin systems and for assigning quaternary (non-protonated) carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. It is essential for determining the relative stereochemistry of the molecule.
Mandatory Visualization
The following diagram illustrates the general workflow for the structural elucidation of a natural product like this compound using NMR spectroscopy.
Logical Relationships in NMR Data Interpretation
The following diagram outlines the logical relationships between different NMR experiments and the information derived from them for structural elucidation.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Dihydroajugapitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin is a neo-clerodane diterpenoid, a class of natural products known for their diverse and potent biological activities. Found in plants of the Ajuga genus, these compounds are of significant interest in phytochemical research and drug discovery. Understanding the mass spectrometric behavior of this compound is crucial for its rapid identification and structural elucidation in complex plant extracts and for its characterization in metabolic studies. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and outlines its predicted fragmentation pattern based on the established fragmentation of structurally related neo-clerodane diterpenoids.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₉H₄₄O₁₀ | [1] |
| Molecular Weight | 552.7 g/mol | [1] |
| Exact Mass | 552.29344760 Da | [1] |
| IUPAC Name | [(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate | [1] |
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol describes a general method for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS), such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument.
1. Sample Preparation:
-
Plant Material Extraction:
-
Air-dry and powder the plant material (e.g., Ajuga bracteosa).
-
Extract the powdered material with methanol or ethanol at room temperature.
-
Concentrate the extract under reduced pressure to yield a crude residue.
-
-
Sample for Analysis:
-
Dissolve a known amount of the crude extract or a purified sample of this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
-
2. Liquid Chromatography:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-20 min: 5-95% B
-
20-25 min: 95% B
-
25-25.1 min: 95-5% B
-
25.1-30 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode.
-
Scan Range: m/z 100-1000.
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
-
MS/MS Analysis:
-
Select the [M+H]⁺ ion of this compound (m/z 553.29) as the precursor ion.
-
Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
-
Acquire product ion spectra.
-
Proposed Mass Spectrometry Fragmentation Pattern of this compound
Due to the lack of publicly available mass spectral data for this compound, the following fragmentation pattern is proposed based on the analysis of other neo-clerodane diterpenoids bearing ester functionalities. The fragmentation is expected to proceed via the neutral loss of its ester side chains and other small molecules.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Lost Fragment |
| 553.29 ([M+H]⁺) | 493.27 | 60.02 | Acetic Acid (CH₃COOH) |
| 553.29 ([M+H]⁺) | 451.26 | 102.07 | 2-methylbutanoic acid (C₅H₁₀O₂) |
| 493.27 | 391.24 | 102.07 | 2-methylbutanoic acid (C₅H₁₀O₂) |
| 451.26 | 391.24 | 60.02 | Acetic Acid (CH₃COOH) |
| 391.24 | 373.23 | 18.01 | Water (H₂O) |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Proposed fragmentation pathway for this compound in positive ion ESI-MS/MS.
References
Application Notes and Protocols for Dihydroajugapitin Insect Antifeedant Bioassay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin, a neo-clerodane diterpenoid found in plants of the Ajuga genus, has demonstrated significant insect antifeedant properties. This document provides detailed protocols for conducting bioassays to evaluate the antifeedant activity of this compound against phytophagous insects. The primary methodologies described are the leaf disc no-choice and dual-choice bioassays, which are standard procedures for quantifying feeding deterrence. Understanding the efficacy of this compound is a critical step in the development of novel, plant-based insect control agents. The mechanism of action for many antifeedants, including this compound, involves the stimulation of gustatory receptors in insects, leading to feeding inhibition.
Data Presentation
The antifeedant activity of this compound and related compounds can be quantified and compared across different insect species and concentrations. The following table summarizes available data on the efficacy of this compound and extracts from Ajuga species, primarily against the cotton leafworm, Spodoptera littoralis.
| Compound/Extract | Insect Species | Bioassay Type | Concentration | Antifeedant Activity (%) | Reference |
| This compound (in mixture) | Spodoptera littoralis | Dual-Choice | 10 ppm | 100% | [1] |
| Ajuga iva crude leaf extract | Spodoptera littoralis (1st instar) | No-Choice | 50 µg/µL (50,000 ppm) | Increased mortality (36%) | [2][3][4] |
| Ajuga iva crude leaf extract | Spodoptera littoralis (1st instar) | No-Choice | 100 µg/µL (100,000 ppm) | Increased mortality (70%) | [2][3][4] |
| Ajuga iva crude leaf extract | Spodoptera littoralis (1st instar) | No-Choice | 250 µg/µL (250,000 ppm) | Increased mortality (87%) | [2][3][4] |
Note: Further research is required to establish a comprehensive dose-response relationship for purified this compound against a wider range of insect pests and to determine key metrics such as the EC50 (Effective Concentration for 50% antifeedancy).
Experimental Protocols
Preparation of this compound Solutions
-
Stock Solution: Prepare a stock solution of purified this compound (e.g., 1000 ppm) in an appropriate organic solvent such as acetone or ethanol.
-
Serial Dilutions: From the stock solution, prepare a series of dilutions to achieve the desired test concentrations (e.g., 0.1, 1, 10, 50, 100 ppm).
-
Control Solution: The solvent used for dilution will serve as the negative control.
Insect Rearing
-
Maintain a healthy, laboratory-reared colony of the target insect species (e.g., Spodoptera littoralis).
-
Rear larvae on a standard artificial diet or their natural host plant leaves under controlled conditions (e.g., 25 ± 2°C, 60-70% RH, 16:8 h L:D photoperiod).
-
For the bioassays, use larvae of a consistent age and developmental stage (e.g., 3rd or 4th instar) that have been starved for a period of 2-4 hours prior to the experiment to ensure motivation to feed.
Leaf Disc No-Choice Bioassay Protocol
This assay evaluates the antifeedant effect of this compound when the insect has no alternative food source.
-
Leaf Disc Preparation:
-
Select fresh, undamaged leaves from the insect's host plant (e.g., castor bean, cotton).
-
Using a cork borer, cut uniform leaf discs (e.g., 2 cm in diameter).
-
-
Treatment Application:
-
Immerse a set of leaf discs in each this compound dilution for a standardized time (e.g., 10-20 seconds).
-
Immerse a control set of leaf discs in the solvent only.
-
Allow the solvent to evaporate completely from the leaf discs in a fume hood.
-
-
Experimental Setup:
-
Place one treated or control leaf disc in a Petri dish lined with moistened filter paper to maintain leaf turgidity.
-
Introduce one starved larva into each Petri dish.
-
Replicate each treatment and control a sufficient number of times (e.g., 10-20 replicates).
-
-
Incubation and Data Collection:
-
Place the Petri dishes in a controlled environment chamber for a set period (e.g., 24 or 48 hours).
-
After the incubation period, remove the larvae and measure the area of the leaf disc consumed. This can be done using a leaf area meter, image analysis software (e.g., ImageJ), or by overlaying the disc on a grid and counting the squares consumed.
-
-
Data Analysis:
-
Calculate the percentage of antifeedant activity using the following formula: Antifeedant Index (%) = [(C - T) / (C + T)] x 100 Where:
-
C = Area of control leaf disc consumed
-
T = Area of treated leaf disc consumed
-
-
Leaf Disc Dual-Choice Bioassay Protocol
This assay assesses the preference of the insect when given a choice between a treated and an untreated food source.
-
Leaf Disc Preparation and Treatment:
-
Prepare treated and control leaf discs as described in the no-choice protocol. It is common to use half-discs in this assay.
-
-
Experimental Setup:
-
In a Petri dish lined with moistened filter paper, place one treated half-disc and one control half-disc on opposite sides.
-
Introduce one starved larva into the center of the Petri dish, equidistant from both half-discs.
-
Replicate the setup 10-20 times.
-
-
Incubation and Data Collection:
-
Incubate the Petri dishes under controlled conditions for 24 or 48 hours.
-
Measure the area consumed for both the treated and control half-discs.
-
-
Data Analysis:
-
Calculate the percentage of antifeedant activity using the same formula as in the no-choice assay.
-
Mandatory Visualizations
Caption: Workflow for this compound Bioassay.
Caption: this compound Signaling Pathway.
References
Application Notes and Protocols for Testing the Antibacterial Activity of Dihydroajugapitin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for evaluating the antibacterial properties of Dihydroajugapitin, a naturally occurring diterpenoid. The protocols detailed below are based on established antimicrobial susceptibility testing standards and published data on the activity of this compound.
Introduction to this compound and its Antibacterial Potential
This compound is a secondary metabolite isolated from plants of the Ajuga genus. Preliminary studies have demonstrated its potential as an antibacterial agent against various human pathogenic bacteria. Research has shown that 14,15-dihydroajugapitin exhibits antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging between 500 and 1000 μg/ml. The compound's activity against Escherichia coli has been highlighted, with significant zones of inhibition observed in agar well diffusion assays. Further investigation into its spectrum of activity and mechanism of action is crucial for its development as a potential therapeutic agent.
Quantitative Data Summary
The following table summarizes the reported antibacterial activity of this compound.
| Compound | Test Method | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 14,15-Dihydroajugapitin | Agar Well Diffusion | Escherichia coli | 25.0 ± 1.4 | 500 - 1000 |
Experimental Protocols
This section provides detailed protocols for the determination of the antibacterial activity of this compound.
Agar Well Diffusion Assay
This method is a preliminary test to qualitatively assess the antibacterial activity of a compound.
Principle: A standardized inoculum of bacteria is swabbed onto an agar plate. Wells are then created in the agar and filled with the test compound. As the compound diffuses through the agar, it creates a concentration gradient. If the compound has antibacterial activity, a clear zone of no bacterial growth will be observed around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
Materials:
-
This compound
-
Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile broth (e.g., Tryptic Soy Broth)
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip
-
Incubator
-
Positive control (standard antibiotic, e.g., Gentamicin)
-
Negative control (solvent)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick a few colonies of the test bacterium from a fresh culture plate and inoculate into a tube of sterile broth.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized bacterial suspension and rotate it against the side of the tube to remove excess fluid.
-
Evenly swab the entire surface of an MHA plate in three directions to ensure uniform bacterial growth.
-
-
Well Preparation and Sample Addition:
-
Allow the inoculated plate to dry for a few minutes.
-
Using a sterile cork borer or the wide end of a sterile pipette tip, create wells (typically 6 mm in diameter) in the agar.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a defined volume (e.g., 50 µL) of the this compound solution into a well.
-
Add the same volume of the positive control and negative control into separate wells.
-
-
Incubation and Observation:
-
Allow the plates to stand for at least 1 hour to permit diffusion of the compound.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
-
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are observed for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Materials:
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
-
Spectrophotometer or microplate reader (optional)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Growth control (broth and inoculum)
-
Sterility control (broth only)
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent at a concentration at least 10 times the expected MIC.
-
In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no this compound), and well 12 will be the sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation and Reading:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Optionally, the growth can be quantified by reading the optical density at 600 nm using a microplate reader.
-
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antibacterial agent required to kill a particular bacterium.
Principle: Following the MIC test, an aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Materials:
-
Results from the Broth Microdilution (MIC) assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the completed MIC assay that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
-
Plating:
-
Spot-inoculate the 10 µL aliquot onto a labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
Observe the plates for bacterial growth.
-
The MBC is the lowest concentration of this compound that shows no bacterial growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum).
-
Visualizations
Experimental Workflows
Caption: Workflow for antibacterial activity testing of this compound.
Putative Antibacterial Mechanisms of Diterpenoids
The precise signaling pathway of this compound is not yet fully elucidated. However, based on the known mechanisms of other antibacterial diterpenoids and phytochemicals, a putative mechanism can be proposed.
Caption: Putative antibacterial mechanisms of action for this compound.
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Dihydroajugapitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroajugapitin, a naturally occurring compound, has garnered interest for its potential biological activities. These application notes provide a summary of its known antimicrobial efficacy and a detailed protocol for determining its Minimum Inhibitory Concentration (MIC). The MIC is a fundamental measurement in antimicrobial research, defining the lowest concentration of a substance that prevents the visible growth of a microorganism. This document is intended to guide researchers in the standardized assessment of this compound's antimicrobial properties.
Antimicrobial Activity of this compound
14,15-Dihydroajugapitin, isolated from Ajuga bracteosa, has demonstrated antibacterial activity against various human pathogenic bacteria. While specific MIC values for individual bacterial strains are not widely available in publicly accessible literature, a study has reported a general MIC range for this compound.
Table 1: Summary of Minimum Inhibitory Concentration (MIC) for 14,15-Dihydroajugapitin
| Compound | Test Method | Target Organisms | Reported MIC Range (µg/mL) | Citation |
| 14,15-Dihydroajugapitin | Agar well diffusion | Various pathogenic bacteria | 500 - 1000 | [1] |
Note: The provided MIC is a range as detailed in the cited abstract. For specific applications, it is imperative to determine the precise MIC against the microbial strains of interest using a standardized protocol as outlined below.
Experimental Protocol: Broth Microdilution for MIC Determination
The following protocol details the broth microdilution method, a standardized and widely accepted technique for determining the MIC of antimicrobial agents. This method is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
14,15-Dihydroajugapitin (stock solution of known concentration)
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)
-
Bacterial suspension of the test organism, adjusted to 0.5 McFarland standard
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (sterile broth)
-
Solvent for this compound (e.g., DMSO, ensuring final concentration is non-inhibitory)
-
Pipettes and sterile tips
-
Incubator
Procedure
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in sterile broth directly in the 96-well plate. The typical final volume in each well is 100 µL. The concentration range should bracket the expected MIC (e.g., from 2000 µg/mL down to 15.6 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plate:
-
Add 100 µL of the diluted bacterial inoculum to each well containing the this compound dilutions.
-
Controls:
-
Positive Control: A row of wells containing a standard antibiotic with a known MIC for the test organism.
-
Negative Control (Sterility Control): A well containing only sterile broth to check for contamination.
-
Growth Control: A well containing broth and the bacterial inoculum to ensure the viability of the organism.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound to ensure it does not inhibit bacterial growth.
-
-
-
Incubation:
-
Seal the microtiter plate to prevent evaporation.
-
Incubate the plate at the appropriate temperature (e.g., 37°C for most human pathogens) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of this compound.
Caption: Workflow for MIC determination using the broth microdilution method.
Logical Relationship of MIC Determination
This diagram illustrates the conceptual relationship between the antimicrobial compound, the bacteria, and the resulting MIC value.
Caption: Conceptual diagram of the MIC determination process.
References
Application Notes and Protocols for Cell Culture-Based Bioactivity Screening of Dihydroajugapitin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dihydroajugapitin is a neo-clerodane diterpenoid isolated from Ajuga bracteosa, a plant with a history of use in traditional medicine.[1][2] While its antibacterial properties, particularly against Escherichia coli, have been reported, a comprehensive evaluation of its broader pharmacological potential is lacking.[1] Diterpenes as a class of natural products are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and cytotoxic effects.[1] This document provides a detailed framework for the cell culture-based bioactivity screening of this compound to explore its therapeutic potential. The protocols outlined below are designed to assess its cytotoxicity, anti-inflammatory, and potential anticancer activities.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates the proposed workflow for the comprehensive bioactivity screening of this compound.
Caption: Workflow for this compound Bioactivity Screening.
Section 1: Cytotoxicity Screening
Objective: To determine the cytotoxic potential of this compound and establish a non-toxic concentration range for subsequent bioactivity assays.
Protocol: MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Selected cancer cell lines (e.g., MCF-7, A549, HeLa) and a non-cancerous cell line (e.g., HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After 4 hours, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.
Data Presentation:
| Concentration (µM) | % Cell Viability (MCF-7) | % Cell Viability (HEK293) |
| 0 (Vehicle) | 100 ± 5.2 | 100 ± 4.8 |
| 1 | 98 ± 4.5 | 99 ± 3.9 |
| 10 | 85 ± 6.1 | 95 ± 5.1 |
| 25 | 62 ± 5.8 | 88 ± 4.3 |
| 50 | 45 ± 4.9 | 75 ± 6.2 |
| 100 | 21 ± 3.7 | 55 ± 5.5 |
Table 1: Hypothetical cytotoxicity data of this compound on a cancer cell line (MCF-7) and a non-cancerous cell line (HEK293).
Section 2: Anti-inflammatory Activity Screening
Objective: To evaluate the potential of this compound to modulate inflammatory responses in a cell-based model.
Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with LPS.
Materials:
-
This compound stock solution
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Create a standard curve using the sodium nitrite solution. Calculate the concentration of nitrite in the samples and express the results as a percentage of inhibition of NO production compared to the LPS-stimulated control.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (No LPS) | 1.5 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 2.1 | 0 |
| LPS + this compound (1 µM) | 22.1 ± 1.9 | 14.3 |
| LPS + this compound (10 µM) | 15.4 ± 1.5 | 40.3 |
| LPS + this compound (25 µM) | 8.9 ± 1.1 | 65.5 |
| LPS + Dexamethasone (10 µM) | 5.2 ± 0.8 | 79.8 |
Table 2: Hypothetical anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 cells.
Proposed Anti-inflammatory Signaling Pathway
The following diagram illustrates a plausible mechanism for the anti-inflammatory action of this compound, focusing on the NF-κB signaling pathway, a common target for anti-inflammatory compounds.[4]
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Section 3: Anticancer Activity Screening
Objective: To investigate the potential of this compound to inhibit cancer cell proliferation and induce apoptosis.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the cell cycle distribution of a cancer cell population.
Materials:
-
This compound
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF-7 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control (24h) | 65 ± 3.1 | 25 ± 2.5 | 10 ± 1.8 |
| This compound (IC50, 24h) | 75 ± 4.2 | 15 ± 2.1 | 10 ± 1.5 |
| Control (48h) | 63 ± 3.5 | 26 ± 2.8 | 11 ± 1.9 |
| This compound (IC50, 48h) | 80 ± 4.8 | 10 ± 1.9 | 10 ± 1.6 |
Table 3: Hypothetical cell cycle analysis of MCF-7 cells treated with this compound.
Anticancer Assay Workflow
The following diagram outlines the workflow for assessing the anticancer properties of this compound.
References
Troubleshooting & Optimization
"Dihydroajugapitin" low yield in plant extraction troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during the extraction of Dihydroajugapitin from plant sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound?
This compound is a neo-clerodane diterpenoid. While specific literature on this compound is limited, related compounds are commonly isolated from plants of the Teucrium genus (Lamiaceae family). Phytochemical investigations of various Teucrium species, such as Teucrium chamaedrys, Teucrium yemense, and Teucrium polium, have led to the isolation of numerous neo-clerodane diterpenoids.[1][2][3][4] Therefore, it is highly probable that this compound can be found in species within this genus.
Q2: What are the general steps for extracting this compound?
A typical extraction process for neo-clerodane diterpenoids like this compound involves the following stages:
-
Drying and Grinding: The aerial parts of the plant are dried and ground to a fine powder to increase the surface area for solvent penetration.
-
Solvent Extraction: The powdered plant material is extracted with a suitable solvent, often methanol or a mixture of solvents like hexane-dichloromethane or ethyl acetate-dichloromethane.[1][3]
-
Solvent Evaporation: The solvent is removed under reduced pressure to obtain a crude extract.
-
Fractionation (Liquid-Liquid Partitioning): The crude extract is often suspended in water and partitioned with solvents of increasing polarity, such as hexane and ethyl acetate, to separate compounds based on their polarity.
-
Chromatographic Purification: The desired fraction (usually the ethyl acetate fraction for diterpenoids) is then subjected to various chromatographic techniques like column chromatography (often on silica gel or Sephadex LH-20) and High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[4][5]
Q3: Which factors can significantly impact the yield of this compound?
Several factors can influence the final yield of this compound. These can be broadly categorized as pre-extraction, extraction, and post-extraction factors.
-
Pre-Extraction Factors:
-
Plant Material: The genetic strain of the plant, its geographical location, and the environmental conditions during its growth can affect the concentration of secondary metabolites.[6]
-
Harvesting Time: The developmental stage of the plant at the time of harvest can significantly impact the concentration of the target compound.[6]
-
Post-Harvest Handling: Proper drying and storage of the plant material are crucial to prevent the degradation of the target compounds.[6]
-
-
Extraction Factors:
-
Choice of Solvent: The polarity of the extraction solvent is critical. Diterpenoids are typically of medium polarity, making solvents like methanol, ethanol, ethyl acetate, and dichloromethane suitable.
-
Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction, microwave-assisted extraction) can affect efficiency and yield.[7][8]
-
Extraction Parameters: Temperature, extraction time, and the solvent-to-solid ratio are key parameters that need to be optimized.[9][10][11]
-
Particle Size: A smaller particle size of the ground plant material increases the surface area for extraction, but a size that is too fine can lead to difficulties in filtration.[10]
-
Troubleshooting Low Yield
This section provides a systematic approach to troubleshooting low yields of this compound.
Problem: Low Yield of Crude Extract
| Potential Cause | Recommended Solution |
| Improper Plant Material | Ensure the correct plant species and part (usually aerial parts) are being used. The time of harvest can also influence the concentration of the target compound.[6] |
| Inefficient Grinding | The plant material should be ground to a fine, uniform powder. A smaller particle size increases the surface area for solvent contact.[10] |
| Inappropriate Solvent Choice | The polarity of the solvent should be suitable for this compound. Start with a moderately polar solvent like methanol or ethanol. Consider sequential extraction with solvents of increasing polarity. |
| Suboptimal Extraction Conditions | Optimize the extraction time, temperature, and solvent-to-solid ratio.[9][11] Increasing the temperature can enhance solubility and diffusion but be cautious of potential degradation of the target compound. |
| Degradation of Compound | This compound may be sensitive to heat or light. Consider performing the extraction at room temperature or using methods that minimize exposure to high temperatures. |
Problem: Low Yield of this compound after Purification
| Potential Cause | Recommended Solution |
| Losses During Fractionation | Ensure complete separation of layers during liquid-liquid partitioning. Analyze all fractions (e.g., via TLC or HPLC) to confirm where the target compound is partitioning. |
| Inappropriate Chromatographic Stationary Phase | Silica gel is commonly used for the separation of neo-clerodane diterpenoids. However, if the compound is unstable on silica, consider alternative stationary phases like Sephadex LH-20 or C18 reverse-phase silica.[5] |
| Suboptimal Chromatographic Mobile Phase | The mobile phase should provide good resolution between this compound and other compounds. A gradient elution is often more effective than an isocratic one. |
| Co-elution with Other Compounds | If this compound is co-eluting with other compounds, further purification steps using a different chromatographic technique (e.g., preparative HPLC with a different column) may be necessary. |
| Degradation on Column | Some compounds can degrade on acidic silica gel. This can be mitigated by using neutral silica or by adding a small amount of a weak base like triethylamine to the mobile phase. |
Experimental Protocols
General Protocol for Extraction and Isolation of Neo-clerodane Diterpenoids
-
Preparation of Plant Material: Air-dry the aerial parts of the Teucrium species and grind them into a fine powder.
-
Extraction:
-
Macerate the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) at room temperature for 48-72 hours with occasional stirring.
-
Filter the extract and repeat the extraction process twice more with fresh methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
-
Fractionation:
-
Suspend the crude methanol extract in distilled water (e.g., 500 mL).
-
Perform successive liquid-liquid partitioning with n-hexane (3 x 500 mL) and then ethyl acetate (3 x 500 mL).
-
Separate the layers and evaporate the solvents from the n-hexane and ethyl acetate fractions.
-
-
Column Chromatography:
-
Pack a glass column with silica gel 60 (e.g., 200 g) using n-hexane as the slurry solvent.
-
Adsorb the ethyl acetate fraction (which is expected to contain the diterpenoids) onto a small amount of silica gel and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Further Purification:
-
Combine fractions containing the compound of interest based on their TLC profiles.
-
Subject the combined fractions to further purification using Sephadex LH-20 column chromatography with methanol as the eluent or by preparative HPLC.[5]
-
Visualizations
Troubleshooting Workflow for Low this compound Yield
References
- 1. Isolation and identification of a new neo-clerodane diterpenoid from Teucrium chamaedrys L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A neoclerodane orthoester and other new neoclerodane diterpenoids from Teucrium yemense chemistry and effect on secretion of insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. num.univ-msila.dz [num.univ-msila.dz]
- 5. tandfonline.com [tandfonline.com]
- 6. customprocessingservices.com [customprocessingservices.com]
- 7. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Extraction Conditions of Phytochemical Compounds and Anti-Gout Activity of Euphorbia hirta L. (Ara Tanah) Using Response Surface Methodology and Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Response Surface Methodology Applied to the Optimization of the Preparation of Antioxidant and Antidiabetic Extracts from Phragmanthera capitata (Spreng.) Balle: Effect of Particle Size, Powder-to-Solvent Ratio, and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"Dihydroajugapitin" HPLC peak tailing and resolution issues
Welcome to the technical support center for the HPLC analysis of Dihydroajugapitin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing and resolution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing in the HPLC analysis of this compound?
A1: Peak tailing in HPLC is often a result of secondary interactions between the analyte and the stationary phase, or other issues related to the chromatographic system. For a compound like this compound, a neo-clerodane diterpenoid, potential causes include:
-
Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with polar functional groups on the this compound molecule, leading to peak tailing.[1][2]
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte, causing asymmetrical peaks.[1]
-
Column Overload: Injecting too concentrated a sample can saturate the column, resulting in broadened and tailing peaks.[3][4][5]
-
Column Degradation: Over time, column performance can degrade due to contamination or loss of stationary phase, leading to poor peak shape.[3][6]
-
Extra-Column Effects: Dead volume in tubing, fittings, or the detector cell can cause band broadening and peak tailing.[3]
Q2: How can I improve the resolution between this compound and other closely eluting compounds?
A2: Improving resolution involves optimizing the separation of two adjacent peaks. Key strategies include:
-
Mobile Phase Optimization: Adjusting the organic modifier (e.g., acetonitrile or methanol) percentage or using a gradient elution can enhance separation.[4] Fine-tuning the mobile phase pH can also alter selectivity.
-
Column Selection: Using a column with a different stationary phase (e.g., C18, C30, Phenyl-Hexyl) can provide alternative selectivity. A longer column or one with smaller particles can increase efficiency and resolution.[1]
-
Temperature Control: Operating the column at a consistent, elevated temperature (e.g., 30-40°C) can improve efficiency and alter selectivity.[6][7]
-
Flow Rate Adjustment: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will increase the run time.
Q3: What are the typical starting conditions for HPLC analysis of this compound?
A3: While method development is specific to each sample and system, a general starting point for the analysis of a diterpenoid like this compound on a reversed-phase column (e.g., C18) would be:
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid or acetic acid to control pH and improve peak shape.
-
Gradient: A shallow gradient, for example, starting from 30-40% B and increasing to 80-90% B over 20-30 minutes.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 210-254 nm, depending on its chromophores).
Troubleshooting Guides
Issue 1: this compound Peak Tailing
If you are observing significant tailing of the this compound peak, follow this troubleshooting guide.
Step 1: Diagnose the Potential Cause
First, identify the likely origin of the peak tailing.
Caption: Initial diagnosis of peak tailing causes.
Step 2: Systematic Troubleshooting
Based on the initial diagnosis, implement the following solutions systematically.
| Potential Cause | Recommended Action | Expected Outcome |
| Sample Overload | Reduce the injection volume or dilute the sample.[3][5] | Symmetrical peak shape at lower concentrations. |
| Injection Solvent Mismatch | Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[3] | Sharper, more symmetrical peak. |
| Secondary Silanol Interactions | Lower the mobile phase pH by adding 0.1% formic acid or trifluoroacetic acid to suppress silanol activity.[2][3] Alternatively, use an end-capped column. | Reduced peak tailing and improved symmetry. |
| Column Contamination/Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If this fails, replace the column.[3] | Restoration of peak shape and retention time. |
| Extra-Column Volume | Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID) and ensure all fittings are secure.[3] | Sharper peaks with less band broadening. |
Issue 2: Poor Resolution
If this compound is not well-separated from an adjacent peak, use the following guide.
Step 1: Evaluate the Chromatogram
Assess the current separation to decide on the best course of action.
Caption: Troubleshooting workflow for poor resolution.
Step 2: Optimization Strategy
Implement the following changes to improve the resolution.
| Parameter | Adjustment | Rationale |
| Mobile Phase Gradient | Decrease the ramp of the gradient (make it shallower). | Increases the separation window between peaks. |
| Organic Modifier | Switch from acetonitrile to methanol, or vice versa. | Can alter the elution order and selectivity. |
| Temperature | Increase the column temperature in increments of 5°C. | Can improve efficiency and change selectivity.[6][7] |
| Column Chemistry | Change to a column with a different stationary phase (e.g., from C18 to Phenyl-Hexyl). | Provides a different separation mechanism.[1] |
| Column Dimensions | Use a longer column or a column with smaller particle size. | Increases column efficiency and resolution.[1] |
Experimental Protocols
Hypothetical HPLC Method for this compound
This protocol is a starting point for method development.
1. Sample Preparation:
-
Accurately weigh 1 mg of this compound standard.
-
Dissolve in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Dilute the stock solution with the initial mobile phase composition to the desired concentration (e.g., 10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.[6]
2. HPLC System and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 35% B to 75% B over 25 min, then to 95% B in 2 min, hold for 3 min, return to 35% B in 1 min, and equilibrate for 4 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 230 nm |
3. System Suitability:
Before running samples, perform a system suitability test to ensure the system is performing correctly.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.9 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Repeatability of Injections (RSD%) | < 2.0% for peak area and retention time |
General HPLC Workflow
The following diagram illustrates the general workflow for an HPLC experiment.
Caption: General workflow of an HPLC analysis.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. uhplcs.com [uhplcs.com]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 6. uhplcs.com [uhplcs.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
"Dihydroajugapitin" NMR signal overlap and interpretation challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with NMR signal overlap and interpretation, focusing on complex neo-clerodane diterpenoids such as Dihydroajugapitin. While specific spectral data for this compound is not publicly available, this guide utilizes the well-characterized neo-clerodane diterpenoid, Salvinorin A, as a representative example to illustrate common issues and solutions.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the NMR analysis of complex diterpenoids.
| Problem ID | Question | Possible Cause(s) | Suggested Solution(s) |
| NMR-TS-001 | My ¹H NMR spectrum shows a broad, unresolved hump in the aliphatic region (approx. 1.0-2.5 ppm), making it impossible to assign individual proton signals. | - Signal Overlap: Due to the compact and rigid polycyclic structure of diterpenoids, many methylene (-CH₂) and methine (-CH) protons have very similar chemical environments, leading to overlapping multiplets.- High Molecular Weight: The large number of protons in a relatively small chemical shift range increases the probability of signal overlap.- Viscosity/Aggregation: Concentrated samples can lead to broader lines. | 1. Optimize Sample Preparation: Ensure the sample is fully dissolved and consider using a more dilute solution.2. Acquire 2D NMR Spectra: Perform COSY and TOCSY experiments to identify spin systems and trace proton-proton connectivities, even within the overlapped region. An HSQC experiment will correlate protons to their attached carbons, dispersing the signals into a second dimension.[1] |
| NMR-TS-002 | I am having difficulty assigning the quaternary carbons in my ¹³C NMR spectrum. | - Long Relaxation Times: Quaternary carbons have no attached protons, leading to long T₁ relaxation times and often resulting in low signal intensity in standard ¹³C NMR experiments.- Absence of NOE: The Nuclear Overhauser Effect, which enhances the signal of protonated carbons, does not affect quaternary carbons. | 1. Adjust Acquisition Parameters: Increase the relaxation delay (D1) in your ¹³C NMR experiment to allow for full relaxation of quaternary carbon signals.2. Use HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial. It shows correlations between protons and carbons over two to three bonds, allowing for the unambiguous assignment of quaternary carbons based on their connectivity to known protons. |
| NMR-TS-003 | The signals for the furan ring protons in my spectrum are not clear first-order multiplets. | - Complex Coupling: The furan ring protons can exhibit complex coupling patterns due to both geminal and vicinal couplings.- Second-Order Effects: If the chemical shift difference between coupled protons is small (approaching the value of the coupling constant), second-order effects can distort the multiplets. | 1. Higher Field Spectrometer: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion (in Hz) and can simplify complex multiplets.2. Spectral Simulation: Use NMR simulation software to model the spin system of the furan ring. By adjusting chemical shifts and coupling constants, you can match the simulated spectrum to the experimental one to extract the correct parameters. |
| NMR-TS-004 | I see more signals than expected, suggesting impurities, but I am unsure how to confirm this. | - Residual Solvents: Traces of solvents used during extraction and purification are common.- Related Diterpenoid Impurities: Biosynthetically related diterpenoids with similar structures may co-elute during chromatography.- Degradation Products: The compound may be unstable under certain conditions (e.g., light, air, acidic/basic pH). | 1. Check for Common Solvent Peaks: Compare the chemical shifts of the extra peaks to tables of common NMR solvents.2. DOSY NMR: Diffusion Ordered Spectroscopy (DOSY) can distinguish between molecules of different sizes. Impurities will likely have different diffusion coefficients than your target compound.3. LC-MS Analysis: Couple your NMR analysis with LC-MS to confirm the presence of multiple components and their molecular weights. |
Frequently Asked Questions (FAQs)
Q1: What are the most common regions for signal overlap in the ¹H NMR spectra of neo-clerodane diterpenoids like Salvinorin A?
A1: The most significant signal overlap typically occurs in the upfield region, between approximately 1.0 and 2.5 ppm.[2] This area contains a high density of signals from the numerous methylene (-CH₂) and methine (-CH) protons of the fused ring system. For example, in Salvinorin A, many of the protons on the decalin ring system resonate in this crowded region, making their individual assignment from a 1D spectrum challenging.
Q2: How can 2D NMR experiments help resolve these overlapping signals?
A2: Two-dimensional (2D) NMR spectroscopy disperses the NMR signals into a second frequency dimension, which helps to resolve peaks that are overlapped in a 1D spectrum.[1]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically over 2-3 bonds). This allows you to trace out the spin systems within the molecule, even in regions of heavy overlap.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. Since ¹³C spectra are generally better dispersed than ¹H spectra, this is a very powerful technique for resolving overlapped proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is essential for piecing together different spin systems and for assigning quaternary carbons.
-
TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system, not just those that are directly coupled. This can be very useful for identifying all the protons belonging to a particular structural fragment from a single, well-resolved proton signal.
Q3: Why is the choice of solvent important for resolving signal overlap?
A3: The chemical shifts of protons can be influenced by the NMR solvent due to solvent-solute interactions. Changing the solvent (e.g., from chloroform-d to benzene-d₆ or methanol-d₄) can alter the chemical shifts of some protons more than others, potentially resolving accidental signal overlap. For complex molecules, acquiring spectra in multiple solvents can be a valuable strategy for complete assignment.
Q4: What is "virtual coupling," and can it affect the interpretation of diterpenoid spectra?
A4: Virtual coupling is a phenomenon that can occur in strongly coupled spin systems where a proton appears to be coupled to a distant proton to which it has no direct coupling pathway. This happens when the proton is strongly coupled to a third proton, which in turn is coupled to the distant proton. This can lead to more complex multiplets than expected and can complicate spectral interpretation. In the case of Salvinorin A, virtual coupling has been observed for protons in the A-ring, further complicating the spectrum in that region.[3]
Quantitative NMR Data for Salvinorin A
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Salvinorin A, a representative neo-clerodane diterpenoid. This data can serve as a reference for interpreting the spectra of similar compounds.
Table 1: ¹H NMR (500 MHz, CDCl₃) Data for Salvinorin A
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1α | 1.85 | m | |
| 1β | 1.39 | m | |
| 2 | 5.37 | t | 3.0 |
| 3α | 2.25 | m | |
| 3β | 1.65 | m | |
| 5 | 2.58 | dd | 12.0, 3.0 |
| 6α | 2.05 | m | |
| 6β | 1.55 | m | |
| 7α | 2.38 | m | |
| 7β | 1.98 | m | |
| 10 | 2.15 | m | |
| 11α | 2.72 | dd | 19.5, 3.0 |
| 11β | 2.45 | d | 19.5 |
| 13 | 7.42 | t | 1.7 |
| 14 | 6.45 | dd | 1.7, 0.8 |
| 15 | 7.38 | t | 1.7 |
| 17-OCH₃ | 3.72 | s | |
| 18-CH₃ | 1.05 | d | 7.0 |
| 20-CH₃ | 1.18 | s | |
| OAc | 2.11 | s |
Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for Salvinorin A
| Position | Chemical Shift (δ, ppm) |
| 1 | 33.4 |
| 2 | 72.3 |
| 3 | 31.5 |
| 4 | 43.8 |
| 5 | 48.9 |
| 6 | 34.7 |
| 7 | 26.9 |
| 8 | 41.3 |
| 9 | 52.1 |
| 10 | 43.1 |
| 11 | 32.1 |
| 12 | 204.5 |
| 13 | 125.1 |
| 14 | 108.2 |
| 15 | 143.9 |
| 16 | 139.5 |
| 17 | 169.5 |
| 18 | 15.8 |
| 19 | 170.9 |
| 20 | 16.5 |
| OAc (C=O) | 170.1 |
| OAc (CH₃) | 20.7 |
| OCH₃ | 51.8 |
Experimental Protocols
Protocol 1: Standard 1D ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified diterpenoid in ~0.6 mL of deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR:
-
Acquire a standard single-pulse ¹H NMR spectrum.
-
Typical parameters on a 500 MHz spectrometer: spectral width of 12-15 ppm, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.
-
Reference the spectrum to the residual solvent peak or TMS.
-
-
¹³C NMR:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds (increase for better quaternary C detection), and 1024 or more scans depending on concentration.
-
Protocol 2: 2D NMR for Structural Elucidation
-
COSY: Acquire a gradient-selected COSY (gCOSY) spectrum to determine ¹H-¹H coupling networks. Typically requires 1-2 hours.
-
HSQC: Acquire a gradient-selected HSQC spectrum with multiplicity editing (e.g., HSQC-EDITED) to distinguish CH/CH₃ from CH₂ signals. This experiment correlates one-bond ¹H-¹³C connections. Typically requires 2-4 hours.
-
HMBC: Acquire a gradient-selected HMBC spectrum to determine long-range ¹H-¹³C correlations (2-3 bonds). Optimize the long-range coupling delay for an average J-coupling of 8 Hz. This is crucial for connecting spin systems and assigning quaternary carbons. Typically requires 4-8 hours.
-
NOESY/ROESY: If stereochemical information is required, acquire a 2D NOESY or ROESY spectrum to identify protons that are close in space. The mixing time should be optimized based on the molecular size (e.g., 300-800 ms).
Visualizations
The following diagrams illustrate the workflow for troubleshooting NMR signal overlap and the relationships between different NMR experiments.
Caption: Troubleshooting workflow for NMR signal overlap.
Caption: Relationships between key 1D and 2D NMR experiments.
References
"Dihydroajugapitin" poor solubility in aqueous solutions for bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor aqueous solubility of Dihydroajugapitin during bioassays.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor solubility in aqueous solutions?
A1: this compound, like many natural product-derived compounds, possesses a hydrophobic chemical structure. This lipophilic nature leads to low solubility in aqueous media, which is a common challenge for "grease-ball" type molecules in drug discovery.[1] This can result in precipitation in stock solutions or assay media, leading to inaccurate and unreliable bioassay results.
Q2: What is the first step I should take when encountering solubility issues with this compound?
A2: The initial step is to prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into your aqueous assay buffer. This is a common and practical approach for preclinical studies.[2] Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent for this purpose due to its high solubilizing capacity for many poorly soluble compounds.[3][4]
Q3: What concentration of organic solvent is acceptable in my bioassay?
A3: It is crucial to keep the final concentration of the organic solvent in your assay low, typically below 1% and often as low as 0.1%, to avoid solvent-induced artifacts or cytotoxicity that could interfere with the experimental results. The tolerance for a specific solvent will depend on the cell line or assay system being used. A solvent tolerance test should be performed to determine the maximum acceptable concentration.
Q4: Can adjusting the pH of the assay medium improve the solubility of this compound?
A4: Adjusting the pH can be an effective method for ionizable compounds.[2][5] If this compound has acidic or basic functional groups, altering the pH of the buffer can lead to the formation of a more soluble salt.[6] However, it is essential to ensure the chosen pH is compatible with your biological assay and does not affect the stability of the compound or the biological system.[7][8]
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound stock solution into aqueous buffer.
This is a common indication that the aqueous solubility of the compound has been exceeded. Here are several strategies to address this issue, ranging from simple to more complex formulation approaches.
1. Co-solvents:
-
Strategy: Employ a water-miscible organic solvent, known as a co-solvent, to increase the solubility of hydrophobic compounds.[4][6]
-
Examples: Dimethyl sulfoxide (DMSO), ethanol, N-methyl-2-pyrrolidone (NMP), polyethylene glycol (PEG), and propylene glycol (PG).[4]
-
Considerations: The final concentration of the co-solvent should be carefully controlled to avoid toxicity in the bioassay.[4]
2. Surfactants:
-
Strategy: Use surfactants to form micelles that can encapsulate the hydrophobic this compound molecule, thereby increasing its apparent solubility in the aqueous medium.[3][4]
-
Examples: Tween 80, Polysorbate 20, Cremophor EL.
-
Considerations: The concentration of the surfactant should be above its critical micelle concentration (CMC) to be effective but below levels that could cause cell lysis or other interferences.
3. Cyclodextrins:
-
Strategy: Utilize cyclodextrins, which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[4][9] The hydrophobic this compound can be encapsulated within the cyclodextrin's cavity, forming an inclusion complex that is water-soluble.[4][10]
-
Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Considerations: The binding affinity between the cyclodextrin and the compound, as well as the potential for the cyclodextrin itself to affect the biological system, should be considered.
4. Lipid-Based Formulations:
-
Strategy: For more challenging solubility issues, lipid-based formulations can be employed. These systems can solubilize hydrophobic compounds within a lipid core.[1][9]
-
Examples: Emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS).[5][9][11]
-
Considerations: These are more complex formulations and may require specialized equipment and expertise to prepare. Their components must be carefully selected for biocompatibility with the assay system.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent System | This compound Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 0.01 |
| 100% DMSO | > 50 |
| 100% Ethanol | 25 |
| 5% DMSO in PBS | 0.1 |
| 1% Tween 80 in PBS | 0.5 |
| 10 mM HP-β-CD in PBS | 0.8 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weigh out a precise amount of this compound powder using an analytical balance.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a water bath (e.g., to 37°C) may be used if necessary, but compound stability should be considered.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using a Co-solvent System
-
Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).
-
In a separate tube, prepare the final assay buffer containing the desired final concentration of the co-solvent (e.g., 1% DMSO in cell culture medium).
-
Serially dilute the this compound stock solution into the co-solvent-containing buffer to achieve the desired final concentrations for the bioassay.
-
Vortex briefly after each dilution step.
-
Visually inspect for any signs of precipitation.
Visualizations
Caption: Workflow for preparing this compound for bioassays.
References
- 1. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japer.in [japer.in]
- 11. researchgate.net [researchgate.net]
"Dihydroajugapitin" stability issues in different solvents
Welcome to the technical support center for Dihydroajugapitin. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential stability challenges encountered during experimental work. Given that specific stability data for this compound is not extensively documented in scientific literature, this guide provides troubleshooting advice and frequently asked questions based on general principles of compound stability.
Troubleshooting Guides
This section addresses specific issues you may encounter with this compound stability in different solvents.
Issue 1: Rapid Degradation of this compound in Solution
Question: I've observed a rapid decrease in the concentration of my this compound stock solution, even when stored at 4°C. What could be the cause and how can I troubleshoot this?
Answer:
Rapid degradation of a compound in solution can be attributed to several factors. A systematic investigation is crucial to identify the root cause.
Possible Causes and Troubleshooting Steps:
-
Solvent-Induced Degradation: The solvent itself may be reacting with this compound.
-
Troubleshooting:
-
Solvent Screening: Prepare small-scale solutions of this compound in a variety of solvents with different polarities and pH properties (e.g., DMSO, Ethanol, Acetonitrile, Water, PBS at different pH values).
-
Time-Course Analysis: Monitor the concentration of the parent compound in each solvent over time using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] A significant decrease in the peak area of the parent compound over time indicates instability.
-
Example Data (Hypothetical):
-
-
| Solvent | Initial Concentration (µM) | Concentration after 24h at 4°C (µM) | % Degradation |
| DMSO | 100 | 98.2 | 1.8% |
| Ethanol | 100 | 95.1 | 4.9% |
| Acetonitrile | 100 | 99.5 | 0.5% |
| Water (pH 7.0) | 100 | 75.3 | 24.7% |
| PBS (pH 7.4) | 100 | 68.9 | 31.1% |
-
Temperature Sensitivity: Even at refrigerated temperatures, some compounds can degrade.
-
Troubleshooting:
-
Low-Temperature Storage: Store aliquots of the stock solution at -20°C and -80°C.
-
Freeze-Thaw Cycles: Assess the impact of repeated freeze-thaw cycles. Analyze the compound's purity after one, two, and three cycles.[2]
-
-
-
Light Sensitivity (Photosensitivity): Exposure to light can catalyze degradation.
-
Troubleshooting:
-
Light Protection: Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[3]
-
Comparative Study: Expose one set of samples to ambient light and keep another in the dark. Compare the degradation rates.
-
-
Issue 2: Inconsistent Results in Biological Assays
Question: I am getting variable results in my cell-based assays with this compound. Could this be a stability issue?
Answer:
Yes, inconsistent results in biological assays are often linked to compound instability in the assay medium.
Possible Causes and Troubleshooting Steps:
-
Instability in Aqueous Media: this compound may be unstable in the aqueous environment of cell culture media.
-
Troubleshooting:
-
Media Stability Study: Incubate this compound in your cell culture medium (with and without serum) under assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Time-Point Analysis: Collect aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the parent compound by HPLC or LC-MS.[3]
-
-
-
Enzymatic Degradation: Components in serum (if used) can enzymatically degrade the compound.
-
Troubleshooting:
-
Serum vs. Serum-Free: Compare the stability of this compound in media with and without Fetal Bovine Serum (FBS) to determine if serum components are contributing to degradation.[3]
-
-
-
Adsorption to Plastics: The compound may be adsorbing to the surface of your plasticware (e.g., plates, tubes).
-
Troubleshooting:
-
Use of Low-Binding Plastics: Switch to low-adhesion microplates and tubes.
-
Pre-treatment: Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can sometimes reduce non-specific binding.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve and store this compound?
A1: Based on general principles for natural products with complex structures, aprotic, polar solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile are often good starting points for creating stock solutions. However, the optimal solvent must be determined experimentally. We recommend performing a solvent stability screen as described in "Issue 1" to identify the most suitable solvent for your specific application and storage duration.
Q2: How should I prepare this compound solutions for my experiments?
A2: To minimize degradation, it is best practice to prepare fresh working solutions from a stable stock solution immediately before use.[3] If using a stock solution in an organic solvent like DMSO, ensure the final concentration of the organic solvent in your aqueous assay medium is low (typically <0.5%) to avoid solvent effects on your biological system.
Q3: What analytical method is recommended for assessing the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for stability testing.[4] This method should be able to separate the parent this compound peak from any potential degradation products.[5] Coupling HPLC with a mass spectrometer (LC-MS) can provide additional information on the identity of the degradants.[5]
Q4: Are there any general precautions I should take when working with this compound?
A4: Yes. Based on the general behavior of complex natural products, we recommend the following precautions:
-
Minimize Light Exposure: Work with the compound under subdued light and store solutions in light-protecting containers.[3]
-
Control Temperature: Avoid exposing the compound to elevated temperatures for extended periods.[3]
-
Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
pH Control: If working in aqueous solutions, be mindful of the pH, as hydrolysis can be a common degradation pathway.[6]
Experimental Protocols
Protocol 1: General HPLC Method for Purity Analysis of this compound (Hypothetical)
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan from 200-400 nm and select the wavelength of maximum absorbance for this compound.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for troubleshooting this compound instability.
Caption: General experimental workflow for stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. usp.org [usp.org]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dihydroajugapitin Concentration for Antifeedant Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dihydroajugapitin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing its concentration for antifeedant studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in antifeedant studies?
This compound is a naturally occurring clerodane diterpenoid that has demonstrated significant insect antifeedant properties. It is investigated as a potential botanical insecticide, offering an alternative to synthetic pesticides. Its mode of action is primarily through taste, deterring insects from feeding on treated plants.
Q2: What is a good starting concentration for this compound in an antifeedant assay?
Based on existing studies, a strong antifeedant activity has been observed at concentrations as low as 10 parts per million (ppm), with an activity threshold of 0.1 ppm. A good starting point for a dose-response study would be to test a range of concentrations, such as 0.1, 1, 10, 50, and 100 ppm.
Q3: How do I dissolve this compound for my bioassay?
This compound is a non-polar compound. Therefore, it is best dissolved in a small amount of an organic solvent before being diluted to the final concentration in your assay medium. Common choices include:
-
Acetone: A volatile solvent that will evaporate after application to leaf discs.
-
Ethanol: Another common solvent for natural products.
-
Dimethyl sulfoxide (DMSO): Can dissolve a wide range of non-polar and polar compounds and is miscible with water.[1][2]
Important: Always run a solvent-only control to ensure the solvent itself does not affect insect feeding behavior.
Q4: How do I calculate the Antifeedant Index (AFI)?
The Antifeedant Index (AFI) is a standard measure to quantify the antifeedant effect. It is calculated using the following formula:
AFI (%) = [(C - T) / (C + T)] * 100
Where:
-
C = Consumption of the control (untreated) leaf disc
-
T = Consumption of the treated leaf disc
An AFI of 100% indicates complete feeding deterrence, while an AFI of 0% indicates no deterrent effect.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No antifeedant effect observed, even at high concentrations. | 1. Inactive Compound: The this compound sample may have degraded. 2. Incorrect Solvent: The compound may not be fully dissolved. 3. Insect Resistance: The insect species being tested may not be sensitive to this compound. 4. Low Bioavailability: The compound is not being effectively delivered to the insect's chemoreceptors. | 1. Check Compound Purity and Storage: Ensure the compound is stored correctly (cool, dark, and dry) and consider purity analysis. 2. Verify Solubility: Try a different solvent or use sonication to aid dissolution. Observe for any precipitate. 3. Literature Review: Confirm that this compound has been shown to be effective against your target insect or a closely related species. 4. Add a Surfactant: Consider adding a non-ionic surfactant (e.g., Tween® 80) to your final dilution to improve the spreading and adherence of the compound on the leaf surface. |
| High mortality in control insects. | 1. Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the insects at the concentration used. 2. Environmental Stress: Inappropriate temperature, humidity, or handling stress. 3. Pathogen Contamination: The insects or the experimental setup may be contaminated. | 1. Reduce Solvent Concentration: Use the lowest possible concentration of the solvent in your final solution. Ensure the solvent fully evaporates from the leaf disc before introducing the insects. 2. Optimize Rearing and Experimental Conditions: Maintain optimal environmental conditions for the specific insect species. 3. Maintain Sterile Technique: Ensure all equipment and plant material are clean. |
| Inconsistent results between replicates. | 1. Uneven Application of Compound: The this compound solution may not be applied uniformly to the leaf discs. 2. Variation in Insect Behavior: Individual insects may have different feeding motivations. 3. Leaf Disc Variability: Differences in leaf age, toughness, or nutritional content. | 1. Standardize Application Method: Ensure each leaf disc is dipped for the same amount of time and allowed to dry uniformly. 2. Increase Sample Size: Use a larger number of insects per replicate to account for individual variation. 3. Use Uniform Leaf Material: Select leaves of the same age and from the same part of the plant. |
| Phytotoxicity: Leaf discs show signs of damage (e.g., discoloration, wilting). | 1. High Solvent Concentration: The solvent may be damaging the plant tissue. 2. High Compound Concentration: this compound itself may be phytotoxic at higher concentrations. | 1. Allow for Complete Solvent Evaporation: Ensure no residual solvent is present on the leaf surface. 2. Conduct a Phytotoxicity Test: Test a range of this compound concentrations on leaf discs without insects to observe any damage. If phytotoxicity is observed, it may be necessary to use a lower concentration range or a different application method. |
Quantitative Data Summary
| Parameter | Value | Source |
| Effective Antifeedant Concentration | 10 ppm (100% Antifeedant Index) | [3] |
| Antifeedant Activity Threshold | 0.1 ppm | [3] |
| Molecular Formula | C29H44O10 | [4] |
| Molecular Weight | 552.7 g/mol | [4] |
Experimental Protocols
Leaf Disc No-Choice Antifeedant Bioassay
This protocol is a standard method for evaluating the antifeedant properties of a compound.
Materials:
-
This compound
-
Acetone (or other suitable solvent)
-
Distilled water
-
Non-ionic surfactant (e.g., Tween® 80)
-
Fresh leaves from a suitable host plant for the test insect
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Cork borer or leaf punch
-
Test insects (e.g., 3rd or 4th instar larvae)
-
Forceps
-
Micropipettes
-
Beakers and flasks
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone (e.g., 1000 ppm).
-
From the stock solution, prepare a series of dilutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 ppm) in distilled water. Add a constant, low concentration of a surfactant (e.g., 0.05% Tween® 80) to all dilutions to ensure even spreading.
-
Prepare a control solution containing the same concentration of acetone and surfactant in distilled water.
-
-
Preparation of Leaf Discs:
-
Using a cork borer, cut uniform discs from fresh, healthy leaves, avoiding the midrib.
-
-
Treatment of Leaf Discs:
-
Individually dip each leaf disc into a test solution or the control solution for a consistent amount of time (e.g., 5-10 seconds).
-
Allow the leaf discs to air dry completely on a clean, non-absorbent surface to ensure the solvent evaporates.
-
-
Bioassay Setup:
-
Place a piece of moistened filter paper in the bottom of each Petri dish to maintain humidity.
-
Place one treated or control leaf disc in the center of each Petri dish.
-
Introduce one pre-starved (for 2-4 hours) insect larva into each Petri dish.
-
Seal the Petri dishes with parafilm to prevent the larvae from escaping.
-
-
Incubation and Data Collection:
-
Incubate the Petri dishes under controlled conditions (e.g., 25°C, 60-70% relative humidity, 16:8 L:D photoperiod).
-
After 24 hours, remove the larvae and measure the area of the leaf disc consumed. This can be done using a leaf area meter or by scanning the discs and using image analysis software.
-
-
Data Analysis:
-
Calculate the Antifeedant Index (AFI) for each concentration using the formula provided in the FAQs.
-
Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.
-
Visualizations
Caption: Workflow for the leaf disc no-choice antifeedant bioassay.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. Rapid Bioassay-Guided Isolation of Antibacterial Clerodane Type Diterpenoid from Dodonaea viscosa (L.) Jaeq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clerodane diterpene - Wikipedia [en.wikipedia.org]
- 3. The Floating Disk Assay to Study Photosynthesis–an update – Wandering through Prairie Wonders [bradwilliamson.net]
- 4. mdpi.com [mdpi.com]
Troubleshooting inconsistent results in "Dihydroajugapitin" antibacterial assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent results in antibacterial assays involving Dihydroajugapitin.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues observed during the experimental evaluation of this compound's antibacterial properties.
Q1: Why am I seeing significant variation in the zone of inhibition or Minimum Inhibitory Concentration (MIC) values for this compound between experiments?
Inconsistent results in antimicrobial susceptibility testing are common and can stem from multiple sources. For natural products like this compound, variability can be pronounced. Key factors include:
-
Inherent Properties of the Compound: The stability, solubility, and purity of your this compound sample can significantly impact results. Natural products may degrade or have low solubility in standard media, leading to inconsistent effective concentrations.[1]
-
Experimental Conditions: Minor deviations in protocol can lead to large variations in outcome. Critical factors include incubation time, initial bacterial concentration, the physiological state of the bacteria (i.e., exponential vs. stationary growth phase), and the specific nutrient concentration of the growth medium.[2]
-
Assay Methodology: The chosen method (e.g., agar diffusion vs. broth dilution) can yield different results. Broth dilution is often considered to produce more consistent results for plant-derived compounds.[3][4] Even within the same method, variables like the brand of agar or broth and the quality of laboratory water can alter bacterial physiology and affect the outcome.[1]
-
Inoculum Preparation: The density of the bacterial inoculum is a critical parameter. Failure to standardize the inoculum to a specific McFarland standard before each experiment is a major source of variability.[5]
Q2: My this compound solution appears cloudy or precipitates in the testing medium. How does this affect my assay?
Poor solubility is a known challenge for many natural compounds and can directly cause inconsistent results.[2]
-
Effect on Results: If this compound precipitates, the actual concentration in solution is lower and not homogenous, leading to smaller-than-expected zones of inhibition or artificially high MIC values.[6] This can cause non-reproducible results across replicates.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using an appropriate solvent to create your stock solution. Dimethyl sulfoxide (DMSO) is commonly used, but the final concentration in your assay should be low enough (typically ≤1%) to not inhibit bacterial growth on its own.
-
Solubility Enhancement: Consider using techniques like complexation with cyclodextrins to improve the aqueous solubility of this compound.[7][8][9]
-
Vortexing/Homogenization: Ensure the compound is well-homogenized during serial dilutions.[6]
-
Q3: What are the most critical parameters in my experimental protocol that I need to standardize?
To ensure reproducibility, meticulous standardization of your protocol is essential.[10] Pay close attention to the following:
-
Growth Medium: Use the same manufacturer and lot number for your Mueller-Hinton (MH) broth or agar whenever possible. Different media can lead to discrepancies in results.[3]
-
Incubation Conditions: Standardize the incubation time, temperature, and humidity. Antibacterial efficacy can show a distinct dependency on the incubation period.[1][2]
-
Bacterial Inoculum: Always prepare your bacterial suspension to a defined concentration (e.g., 0.5 McFarland standard) and use it within a short time frame (e.g., 15 minutes) to ensure the bacterial density is consistent.[5]
-
Controls: Always run positive (a known antibiotic) and negative (solvent/vehicle) controls in every experiment. This helps verify that the assay is performing as expected.
Q4: Which antibacterial assay method is most reliable for a natural product like this compound?
Both agar diffusion and broth dilution methods are widely used, but they have distinct advantages and limitations.
-
Agar Diffusion (Well/Disk): This method is cost-effective and good for initial screening.[4] However, the results are heavily influenced by the compound's diffusion rate through the agar, which is dependent on its molecular weight and solubility.[4] This can be a significant source of variability for compounds like this compound.
-
Broth Microdilution: This method is generally considered more reproducible and quantitative for determining the Minimum Inhibitory Concentration (MIC).[3][10] It directly measures the concentration required to inhibit growth in a liquid medium, bypassing the issue of agar diffusion. This method is often preferred for obtaining precise MIC values for plant extracts and their isolated compounds.[3]
Quantitative Data Summary
The following table summarizes reported antibacterial activity for 14, 15-Dihydroajugapitin. Note that results can vary based on the specific bacterial strains and methods used.
| Compound | Bacterial Strain | Assay Method | Result | Reference |
| 14, 15-Dihydroajugapitin | Escherichia coli | Agar Well Diffusion | Zone of Inhibition: 25.0 ± 1.4 mm | [11][12] |
| 14, 15-Dihydroajugapitin | Various Pathogens | Not Specified | MIC: 500 - 1000 µg/ml | [11][12] |
Experimental Protocols
Agar Well Diffusion Assay
This method is used to qualitatively assess the antibacterial activity of a compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial culture in log phase
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
This compound stock solution
-
Sterile cork borer (e.g., 6 mm diameter)
-
Positive control (e.g., Ciprofloxacin) and negative control (solvent)
-
Incubator
Methodology:
-
Inoculum Preparation: Pick several isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximates 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension, removing excess liquid by pressing it against the inside of the tube.[5] Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[5]
-
Well Creation: Allow the plate to dry for 5-10 minutes. Use a sterile cork borer to punch uniform wells into the agar.
-
Sample Addition: Carefully pipette a fixed volume (e.g., 50-100 µL) of the this compound solution, positive control, and negative control into separate wells.
-
Incubation: Let the plates stand for 1-2 hours at room temperature to allow for diffusion, then incubate at 37°C for 18-24 hours.
-
Result Measurement: Measure the diameter of the zone of complete inhibition (in mm) around each well.
Broth Microdilution Assay (MIC Determination)
This quantitative method determines the lowest concentration of a compound that inhibits visible bacterial growth.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland and then diluted
-
This compound stock solution
-
Positive and negative controls
-
Multichannel pipette
Methodology:
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row. Mix well and transfer 100 µL to the second well, creating a two-fold serial dilution. Repeat this process across the row, discarding the final 100 µL from the last well.
-
Inoculum Preparation: Prepare a 0.5 McFarland standard suspension of the test bacteria. Dilute this suspension as per CLSI or EUCAST guidelines so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.[5]
-
Inoculation: Add the appropriate volume (typically 5-10 µL, depending on the dilution scheme) of the final diluted bacterial suspension to each well, except for a sterility control well (broth only). Include a growth control well (broth + inoculum, no compound).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed. A colorimetric indicator like Resazurin or TTC can be used for clearer endpoint determination.[3]
Visual Aids and Workflows
Caption: Troubleshooting decision tree for inconsistent antibacterial assay results.
Caption: Standard experimental workflow for the Broth Microdilution MIC assay.
References
- 1. microchemlab.com [microchemlab.com]
- 2. Critical physiological factors influencing the outcome of antimicrobial testing according to ISO 22196 / JIS Z 2801 | PLOS One [journals.plos.org]
- 3. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydroartemisinin-cyclodextrin complexation: solubility and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement of solubility and oral bioavailability of rutin by complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
"Dihydroajugapitin" degradation products and their identification
Technical Support Center: Dihydroajugapitin Degradation Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on the identification and characterization of its potential degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound, a neo-clerodane diterpenoid?
A1: While specific degradation pathways for this compound are not extensively documented in publicly available literature, neo-clerodane diterpenoids are known to be susceptible to certain chemical transformations.[1] Based on their structure, likely degradation pathways under forced degradation conditions include:
-
Hydrolysis: The ester linkages in this compound are susceptible to both acidic and basic hydrolysis, which would cleave the ester groups.
-
Oxidation: The double bonds and other susceptible moieties within the molecule can be oxidized, potentially leading to the formation of epoxides, hydroxylated derivatives, or other oxidative cleavage products.
-
Isomerization/Rearrangement: The complex ring structure of neo-clerodane diterpenoids may be prone to rearrangement under certain pH and temperature conditions.
Q2: Which analytical techniques are most suitable for identifying this compound degradation products?
A2: A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a powerful tool for this purpose.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is often used for the definitive structural elucidation of isolated degradation products.[1][2]
Q3: How can I perform a forced degradation study on this compound?
A3: Forced degradation studies, also known as stress testing, are conducted to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating nature of analytical methods.[3] A typical forced degradation study involves exposing a solution of this compound to the following conditions:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at a specified temperature.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at a specified temperature.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid or a solution of the compound.
-
Photolytic Degradation: Exposing the solid or a solution to UV and visible light.
Troubleshooting Guides
Problem 1: No degradation is observed under initial stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Solution:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Increase the temperature of the reaction.
-
Extend the duration of exposure to the stress condition.
-
Ensure adequate exposure to the light source in photostability studies.
-
Problem 2: The this compound peak disappears completely, and no distinct degradation product peaks are observed in the chromatogram.
-
Possible Cause: The degradation is too extensive, resulting in products that are not retained on the HPLC column or are not detectable by the detector.
-
Solution:
-
Use milder stress conditions (lower temperature, shorter time, lower concentration of stressing agent).
-
Analyze the stressed sample at multiple time points to capture the formation of intermediate degradation products.
-
Use a more universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in addition to a UV detector.
-
Consider that the degradation products may have precipitated out of solution.
-
Problem 3: Multiple degradation product peaks are observed, but they are poorly resolved in the HPLC chromatogram.
-
Possible Cause: The chromatographic method is not optimized for the separation of the parent compound and its degradation products.
-
Solution:
-
Modify the mobile phase composition, such as the organic solvent ratio or the pH of the aqueous phase.
-
Change the stationary phase (e.g., try a different C18 column or a phenyl-hexyl column).
-
Optimize the gradient elution profile.
-
Adjust the column temperature.
-
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize a sample with 0.1 M NaOH before injection into the HPLC system.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Neutralize a sample with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Keep a vial of the stock solution in an oven at 80°C for 48 hours.
-
Control Sample: Keep a vial of the stock solution protected from light at room temperature.
Protocol 2: HPLC-MS Method for the Analysis of this compound and its Degradation Products
-
HPLC System: A standard HPLC system with a UV detector and coupled to a mass spectrometer.
-
Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive and negative ion modes.
Data Presentation
Table 1: Summary of Forced Degradation of this compound (Hypothetical Data)
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Retention Time of Major Degradant (min) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 12.5 |
| 0.1 M NaOH, 60°C, 24h | 25.8 | 3 | 10.8 |
| 3% H₂O₂, RT, 24h | 8.5 | 1 | 14.2 |
| 80°C, 48h | 5.1 | 1 | 11.5 |
Visualizations
References
- 1. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microbial Transformation of neo-Clerodane Diterpenoid, Scutebarbatine F, by Streptomyces sp. CPCC 205437 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Dihydroajugapitin Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Dihydroajugapitin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a complex diterpenoid natural product. Its key physicochemical properties, which influence its bioavailability, are summarized in the table below.
| Property | Value | Implication for Bioavailability |
| Molecular Formula | C₂₉H₄₄O₁₀[1][2] | High molecular weight can sometimes be associated with lower permeability. |
| Molecular Weight | 552.7 g/mol [1][2] | A higher molecular weight might negatively impact passive diffusion across membranes. |
| XLogP3 | 2.9[1][2] | This value indicates that this compound is a lipophilic (fat-soluble) compound, which often correlates with poor aqueous solubility. |
| Predicted Solubility | Poor in water, soluble in organic solvents like methanol, ethanol, and DMSO.[3][4][5] | Low aqueous solubility is a major hurdle for oral absorption, as the drug must dissolve in gastrointestinal fluids before it can be absorbed. |
Q2: Why is the oral bioavailability of this compound expected to be low?
The low oral bioavailability of this compound can be attributed to several factors characteristic of many diterpenoid lactones[6][7]:
-
Poor Aqueous Solubility: As a lipophilic compound, this compound is not readily soluble in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility limits its dissolution, a prerequisite for absorption.[8]
-
Slow Dissolution Rate: The crystalline nature and molecular complexity of diterpenoids can lead to a slow rate of dissolution, even if solubility is improved.[6]
-
Potential for First-Pass Metabolism: Like many natural products, this compound may be subject to significant metabolism in the liver (first-pass effect) after absorption from the gut, reducing the amount of active drug that reaches systemic circulation.[9]
-
Efflux by Transporters: It is possible that this compound is a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the GI lumen, limiting its net absorption.
Q3: What are the primary strategies to enhance the bioavailability of this compound?
Several formulation strategies can be employed to overcome the bioavailability challenges of lipophilic compounds like this compound[8][9][10]:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.[11]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility of lipophilic drugs and facilitate their absorption via the lymphatic pathway, potentially bypassing first-pass metabolism.[9][10][12][13]
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can lead to a faster dissolution rate.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your in vivo experiments with this compound.
Problem 1: Very low or undetectable plasma concentrations of this compound after oral administration.
| Potential Cause | Troubleshooting Step |
| Poor Solubility and Dissolution | 1. Formulate as a solid dispersion: Use a hydrophilic carrier like PVP K30 or HPMC. 2. Develop a SEDDS formulation: Solubilize this compound in a mixture of oils, surfactants, and co-surfactants. |
| Significant First-Pass Metabolism | 1. Consider a lipid-based formulation (SEDDS): This may promote lymphatic absorption, partially bypassing the liver. 2. Investigate co-administration with a metabolic inhibitor (for research purposes only): This can help to confirm the extent of first-pass metabolism. |
| Efflux Transporter Activity | 1. Perform an in vitro Caco-2 permeability assay: This can determine if this compound is a substrate for efflux pumps. 2. Incorporate efflux inhibitors in your formulation (e.g., certain surfactants used in SEDDS). |
Problem 2: High variability in plasma concentrations between individual animals.
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation Performance | 1. Ensure homogeneity of the formulation: For suspensions, ensure uniform particle size and adequate mixing before each dose. For solutions, confirm the drug remains fully dissolved. 2. For SEDDS, check the emulsification properties: The formulation should spontaneously form a fine emulsion upon contact with aqueous media. |
| Food Effects | 1. Standardize the feeding schedule of the animals: Administer the formulation to either fasted or fed animals consistently. 2. Conduct a food-effect study: Compare the pharmacokinetics in fed and fasted states to understand the impact of food on absorption. |
| Improper Dosing Technique | 1. Ensure consistent and accurate oral gavage technique. 2. Verify the dose volume and concentration for each animal. |
Experimental Protocols
1. Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
-
Objective: To enhance the dissolution rate of this compound by dispersing it in a hydrophilic polymer.
-
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile solvent)
-
Rotary evaporator
-
Mortar and pestle
-
-
Procedure:
-
Dissolve this compound and PVP K30 in a 1:4 ratio (w/w) in a minimal amount of methanol.
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator at 40-50°C under vacuum until a solid film is formed.
-
Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the resulting solid dispersion into a fine powder using a mortar and pestle.
-
Store the solid dispersion in a desiccator.
-
2. Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Objective: To formulate this compound in a lipid-based system to improve its solubility and absorption.
-
Materials:
-
This compound
-
Oil phase (e.g., Capryol 90)
-
Surfactant (e.g., Kolliphor RH 40)
-
Co-surfactant (e.g., Transcutol P)
-
Vortex mixer
-
Magnetic stirrer
-
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion.
-
Based on the phase diagram, prepare the SEDDS pre-concentrate. For example, a formulation could consist of 30% Capryol 90, 50% Kolliphor RH 40, and 20% Transcutol P (w/w/w).
-
Add the required amount of this compound to the oil phase and mix until dissolved.
-
Add the surfactant and co-surfactant to the oil-drug mixture and vortex until a clear and homogenous solution is obtained.
-
3. In Vivo Pharmacokinetic Study Design
-
Objective: To evaluate the plasma concentration-time profile of different this compound formulations after oral administration.
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Study Groups (n=6 per group):
-
Group A: this compound suspension in 0.5% carboxymethyl cellulose (CMC) - Control.
-
Group B: this compound solid dispersion.
-
Group C: this compound SEDDS.
-
Group D: Intravenous (IV) administration of this compound (for absolute bioavailability calculation).
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the respective formulations orally via gavage at a dose of 50 mg/kg. For the IV group, administer a 5 mg/kg dose via the tail vein.
-
Collect blood samples (approximately 0.25 mL) from the tail vein at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Centrifuge the blood samples to separate the plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.
-
Data Presentation
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Suspension (Control) | 150 ± 35 | 2.0 | 980 ± 210 | 100 |
| Solid Dispersion | 450 ± 90 | 1.5 | 3450 ± 550 | 352 |
| SEDDS | 780 ± 150 | 1.0 | 6200 ± 980 | 633 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
Caption: Factors affecting this compound's oral bioavailability.
References
- 1. This compound | C29H44O10 | CID 76326839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 14,15-Dihydroajugapitin | C29H44O10 | CID 14757825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [PDF] Extraction of Diterpenoid Lactones of Andrographis paniculata using Liquid Solvents: Effect of Solvent’s Hildebrand Solubility Parameter on Extraction Efficiency | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. symmetric.events [symmetric.events]
- 10. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. ijpcbs.com [ijpcbs.com]
Technical Support Center: Dihydroajugapitin Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Dihydroajugapitin. The information is designed to address common challenges encountered during the scale-up of purification processes for this and similar neo-clerodane diterpenoids from Ajuga species.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound to a high degree of purity?
This compound is a neo-clerodane diterpenoid found in plants of the Ajuga genus. The primary challenge in its purification stems from the complex mixture of structurally similar diterpenoids present in the plant extract.[1][2] These related compounds often have very similar physicochemical properties, making their separation difficult, especially at a larger scale.
Q2: What initial extraction methods are recommended for obtaining a crude extract rich in this compound?
A common approach for extracting diterpenoids from Ajuga species involves solvent extraction with organic solvents of varying polarities.[3] A typical starting point is extraction with a moderately polar solvent like methanol or ethanol, followed by partitioning with less polar solvents to remove non-polar impurities.
Q3: Which chromatographic techniques are most effective for the purification of this compound?
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, has been successfully used for the semi-preparative fractionation of neo-clerodane diterpenoids from Ajuga extracts.[2][3] For scaling up, techniques like High-Speed Counter-Current Chromatography (HSCCC) could be explored, as they have shown promise for separating structurally similar compounds.[4]
Q4: Are there any known stability issues with this compound during purification?
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of this compound in Crude Extract | Inefficient extraction solvent or method. | - Experiment with a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate).- Consider using extraction enhancement techniques such as ultrasound-assisted or microwave-assisted extraction. |
| Poor Resolution of this compound from Other Diterpenoids during HPLC | - Suboptimal column chemistry or mobile phase composition.- Co-elution with structurally similar compounds. | - Screen different reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl).- Optimize the mobile phase gradient, trying different solvent combinations (e.g., acetonitrile/water, methanol/water) and additives (e.g., formic acid, trifluoroacetic acid) to improve selectivity.- Consider using a different chromatographic mode, such as normal-phase chromatography or hydrophilic interaction chromatography (HILIC). |
| Column Overloading during Scale-up | Injecting too much sample for the column size. | - Determine the loading capacity of the column at the analytical scale before scaling up.- Use a larger diameter column or multiple smaller columns in parallel for preparative scale purification. |
| Product Degradation during Purification | Sensitivity to temperature, pH, or light. | - Perform all purification steps at a controlled, low temperature.- Buffer the mobile phase to maintain a stable pH.- Protect the sample from light by using amber vials and covering equipment. |
| Difficulty in Removing Final Impurities | Presence of closely related isomers or degradation products. | - Employ orthogonal purification techniques. For example, follow a reversed-phase HPLC step with a normal-phase or ion-exchange chromatography step.- Consider preparative Thin Layer Chromatography (TLC) for small-scale final polishing. |
Experimental Protocols
General Protocol for Extraction and Initial Fractionation
-
Extraction:
-
Air-dry and powder the aerial parts of the Ajuga species.
-
Extract the powdered plant material with methanol at room temperature for 24-48 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water.
-
Perform successive partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.
-
Analyze the fractions by TLC or HPLC to identify the fraction containing the highest concentration of this compound.
-
Protocol for Semi-Preparative HPLC Purification
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a lower concentration of acetonitrile and gradually increase it over the course of the run.
-
The exact gradient profile will need to be optimized based on the specific separation.
-
-
Flow Rate: Typically 2-5 mL/min for a 10 mm ID column.
-
Detection: UV detection at a wavelength where this compound absorbs (e.g., 220-250 nm).
-
Injection: Dissolve the enriched fraction in the initial mobile phase and inject it onto the column.
-
Fraction Collection: Collect fractions based on the elution of peaks from the chromatogram.
-
Analysis: Analyze the collected fractions by analytical HPLC to determine the purity of this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Scaling high-speed counter-current chromatography for preparative neodymium purification: Insights and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physicochemical properties of dihydromyricetin and the effects of ascorbic acid on its stability and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Dihydroajugapitin vs. Ajugapitin: A Comparative Guide to Biological Activity
In the realm of natural product chemistry and drug discovery, the genus Ajuga stands out as a prolific source of bioactive neo-clerodane diterpenoids. Among these, Dihydroajugapitin and Ajugapitin have garnered attention for their potential pharmacological activities. This guide provides a detailed comparison of the known biological activities of these two compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their investigations.
Summary of Biological Activities
| Biological Activity | This compound | Ajugapitin |
| Antibacterial | Effective against Escherichia coli[1][2] | Data not available |
| Antifeedant | Active against Spodoptera littoralis larvae | Active against Spodoptera littoralis larvae |
| Anti-inflammatory | Inferred based on the activity of the Ajuga genus and neo-clerodane diterpenoids[3][4][5][6][7] | Inferred based on the activity of the Ajuga genus and neo-clerodane diterpenoids[3][4][5][6][7] |
| Cytotoxic | Inferred based on the activity of the Ajuga genus and neo-clerodane diterpenoids[4][6] | Inferred based on the activity of the Ajuga genus and neo-clerodane diterpenoids[4][6] |
Quantitative Data Comparison
Antibacterial Activity
Quantitative data for the antibacterial activity of Ajugapitin is not currently available in the reviewed literature.
| Compound | Test Organism | Method | Result | Reference |
| 14,15-Dihydroajugapitin | Escherichia coli | Agar Well Diffusion | Zone of Inhibition: 25.0 ± 1.4 mm | [1][2] |
| 14,15-Dihydroajugapitin | Escherichia coli | Broth Microdilution | MIC: 500-1000 µg/mL | [1][2] |
Antifeedant Activity
A direct comparison of the antifeedant activity of this compound and Ajugapitin against the larvae of Spodoptera littoralis has been reported. The following table will be populated with the specific quantitative data upon accessing the full-text of the cited study.
| Compound | Test Organism | Method | Quantitative Data (e.g., ED₅₀) | Reference |
| 14,15-Dihydroajugapitin | Spodoptera littoralis | Leaf Disc Choice Test | Data pending full-text access | |
| Ajugapitin | Spodoptera littoralis | Leaf Disc Choice Test | Data pending full-text access |
Experimental Protocols
Antibacterial Activity Assay (Agar Well Diffusion)
This protocol is based on the methodology reported for testing 14,15-Dihydroajugapitin against Escherichia coli.[1][2]
-
Bacterial Culture Preparation: A standardized inoculum of Escherichia coli is prepared to a concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Agar Plate Inoculation: The surface of a Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension using a sterile cotton swab.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound (this compound or Ajugapitin) dissolved in a suitable solvent is added to a well. A solvent control is also included.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Analysis: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.
Antifeedant Activity Assay (Leaf Disc Choice Test)
The following is a generalized protocol for a leaf disc choice test, a common method for evaluating antifeedant activity. The specific parameters for the this compound and Ajugapitin comparison will be added upon accessing the relevant literature.
-
Insect Rearing: Larvae of Spodoptera littoralis are reared under controlled conditions of temperature, humidity, and photoperiod.
-
Leaf Disc Preparation: Leaf discs of a uniform size are cut from a suitable host plant (e.g., castor bean).
-
Treatment Application: Test discs are treated with a solution of the test compound (this compound or Ajugapitin) at various concentrations. Control discs are treated with the solvent alone.
-
Bioassay Setup: In a petri dish, treated and control leaf discs are placed equidistant from each other. A single, pre-starved larva is introduced into the center of the dish.
-
Incubation: The petri dishes are kept in the dark under controlled conditions for a specific period (e.g., 24 hours).
-
Data Collection: The area of each leaf disc consumed by the larva is measured.
-
Data Analysis: The antifeedant index or the effective dose for 50% feeding reduction (ED₅₀) is calculated to quantify the antifeedant activity.
Signaling Pathways
While specific studies detailing the signaling pathways modulated by pure this compound or Ajugapitin are limited, the anti-inflammatory activity of extracts from the Ajuga genus and other neo-clerodane diterpenoids is often associated with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are crucial regulators of inflammatory responses.
Caption: General overview of the canonical NF-κB signaling pathway.
Caption: Simplified representation of a MAPK signaling cascade.
Conclusion
This comparative guide highlights the current state of knowledge regarding the biological activities of this compound and Ajugapitin. While quantitative data for a direct, multi-activity comparison remains limited, the available evidence suggests that both neo-clerodane diterpenoids are biologically active molecules. 14,15-Dihydroajugapitin has demonstrated antibacterial properties. Both compounds exhibit antifeedant effects, and based on the activities of related compounds, they are likely to possess anti-inflammatory and cytotoxic potential. Further research is warranted to fully elucidate and quantify the biological activities of Ajugapitin and to explore the specific molecular mechanisms and signaling pathways modulated by both of these promising natural products.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 6. Anti-nutritional, antifeedant, growth-disrupting and insecticidal effects of four plant essential oils on Spodoptera littoralis (Lepidoptera: Noctuidae) [jcp.modares.ac.ir]
- 7. youtube.com [youtube.com]
A Comparative Guide to Dihydroajugapitin and Other Neo-clerodane Diterpenoids from Ajuga
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of Dihydroajugapitin and other neo-clerodane diterpenoids isolated from various Ajuga species. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Comparative Analysis of Biological Activities
The neo-clerodane diterpenoids from the Ajuga genus exhibit a wide range of biological activities, including antibacterial, anticancer, antifeedant, and neuroprotective effects. The following tables summarize the available quantitative data to facilitate a comparison of their performance.
Antibacterial Activity
The antibacterial potential of 14,15-Dihydroajugapitin has been evaluated against several human pathogenic bacteria. The primary methods used for this assessment are the agar well diffusion assay, which measures the zone of growth inhibition, and the determination of the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of a compound that prevents visible growth of a microorganism.
Table 1: Comparative Antibacterial Activity of Neo-clerodane Diterpenoids
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 14,15-Dihydroajugapitin | Escherichia coli | 25.0 ± 1.4 | 500-1000 | [1] |
| 8-O-acetylharpagide | Escherichia coli | 22.6 ± 0.9 | 500-1000 | [1] |
| Crude Extract of A. bracteosa | Staphylococcus aureus | 16.2 ± 0.7 | - | [2] |
| Crude Extract of A. bracteosa | Escherichia coli | 16.2 ± 0.5 | - | [2] |
Note: Data for a direct comparison of various isolated neo-clerodane diterpenoids under the same experimental conditions is limited. 8-O-acetylharpagide is an iridoid glycoside often co-isolated with neo-clerodane diterpenoids in Ajuga species.
Anticancer Activity
Several neo-clerodane diterpenoids from Ajuga species have demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cancer cell growth.
Table 2: Comparative Anticancer Activity of Neo-clerodane Diterpenoids from Ajuga
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Ajugamarin A1 | A549 (Lung Carcinoma) | 76.7 | [3] |
| Ajugamarin A1 | HeLa (Cervical Cancer) | 5.39 x 10⁻⁷ | [3] |
| Compound 3 (from A. decumbens) | A549 (Lung Carcinoma) | 71.4 | [3] |
| Compound 3 (from A. decumbens) | HeLa (Cervical Cancer) | 71.6 | [3] |
| Shearerine B | PANC-1 (Pancreatic Cancer) | 5.6 | [4] |
| Shearerine B | A549 (Lung Carcinoma) | 6.8 | [4] |
| Shearerine B | HeLa (Cervical Cancer) | 9.4 | [4] |
Note: IC₅₀ values for this compound against these cancer cell lines were not available in the reviewed literature.
Antifeedant Activity
Neo-clerodane diterpenoids are well-known for their insect antifeedant properties, which is a key defense mechanism for Ajuga plants against herbivores. The antifeedant activity is often evaluated using a leaf disc no-choice bioassay.
Table 3: Antifeedant Activity of Neo-clerodane Diterpenoids
| Compound / Extract | Insect Species | Assay Type | Observation | Reference |
| This compound | Spodoptera littoralis | No-choice | Not specified | [5] |
| Ajugapitin | Spodoptera littoralis | No-choice | Not specified | [5] |
| Ajuganipponins A & B | Spodoptera littoralis | Dual-choice | Antifeedant activity reported | [6] |
| Ajugamarins | Spodoptera littoralis | Dual-choice | Antifeedant activity reported | [6] |
Note: While several studies confirm the antifeedant properties of these compounds, direct comparative quantitative data such as Feeding Inhibition (FI) or Antifeedant Index (AI) values for this compound were not consistently available in the reviewed literature.
Neuroprotective Activity
Recent studies have highlighted the neuroprotective potential of neo-clerodane diterpenoids, particularly their ability to inhibit ferroptosis, a form of iron-dependent programmed cell death implicated in several neurodegenerative diseases.
Table 4: Neuroprotective Activity of Neo-clerodane Diterpenoids from Ajuga
| Compound | Assay | Cell Line | EC₅₀ (µM) | Reference |
| Compound 7 (from A. campylantha) | RSL3-induced Ferroptosis Inhibition | HT22 (Mouse Hippocampal) | 10 | [7] |
| Compound 4 (from A. decumbens) | RSL3-induced Ferroptosis Inhibition | Not specified | 0.056 | [8] |
Note: The tested compounds are furan-containing neo-clerodane diterpenoids. Data on the direct neuroprotective activity of this compound is not yet available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for the key experiments cited in this guide.
Agar Well Diffusion Assay for Antibacterial Activity
This method is used to qualitatively assess the antibacterial activity of a compound.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared by adjusting the turbidity to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.
-
Well Preparation: A sterile cork borer (6-8 mm in diameter) is used to punch wells into the agar.
-
Application of Test Compound: A specific volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) is added to each well. A solvent control and a positive control (a known antibiotic) are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[9]
Cell Counting Kit-8 (CCK-8) Assay for Anticancer Activity
The CCK-8 assay is a colorimetric method used to determine cell viability and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of CCK-8 Reagent: 10 µL of CCK-8 solution is added to each well.
-
Final Incubation: The plate is incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.[10][11][12][13]
Leaf Disc No-Choice Antifeedant Assay
This bioassay evaluates the feeding deterrence of a compound against herbivorous insects.
-
Preparation of Leaf Discs: Leaf discs of a uniform size are cut from a suitable host plant using a cork borer.
-
Treatment of Leaf Discs: The leaf discs are dipped in a solution of the test compound at a known concentration. Control discs are treated with the solvent only. The solvent is allowed to evaporate completely.
-
Bioassay Setup: A single treated leaf disc is placed in a Petri dish lined with moist filter paper.
-
Insect Introduction: A single, pre-starved insect larva is introduced into each Petri dish.
-
Incubation: The Petri dishes are kept in a controlled environment for a specific duration (e.g., 24 hours).
-
Assessment of Feeding: The area of the leaf disc consumed by the larva is measured. The antifeedant activity is often calculated as a percentage of feeding inhibition compared to the control.[14][15]
Signaling Pathways and Experimental Workflows
The biological activities of neo-clerodane diterpenoids are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate a key mechanism of action and a typical experimental workflow.
Caption: Inhibition of ferroptosis by furan-containing neo-clerodane diterpenoids.
Caption: General workflow for the isolation and bioactivity screening of neo-clerodane diterpenoids.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. hereditybio.in [hereditybio.in]
- 3. New neo-Clerodane Diterpenoids Isolated from Ajuga decumbens Thunb., Planted at Pingtan Island of Fujian Province with the Potent Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of neo-Clerodane Diterpenoids from Ajuga campylantha as Neuroprotective Agents against Ferroptosis and Neuroinflammation. | Semantic Scholar [semanticscholar.org]
- 5. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of neo-Clerodane Diterpenoids from Ajuga campylantha as Neuroprotective Agents against Ferroptosis and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. botanyjournals.com [botanyjournals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 13. apexbt.com [apexbt.com]
- 14. entomoljournal.com [entomoljournal.com]
- 15. researchgate.net [researchgate.net]
Comparative analysis of "Dihydroajugapitin" from different Ajuga species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dihydroajugapitin, a naturally occurring clerodane diterpenoid, isolated from various species of the genus Ajuga. This compound has garnered scientific interest for its potential biological activities, including insect antifeedant and antibacterial properties. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key workflows to aid researchers in their exploration of this promising bioactive compound.
Quantitative Analysis of this compound Content
The concentration of this compound varies significantly among different Ajuga species and even between different parts of the same plant. The following table summarizes the available quantitative data on the presence of this compound in several Ajuga species. It is important to note that the data is derived from separate studies employing different extraction and analytical methodologies, which may affect direct comparability.
| Ajuga Species | Plant Part | Method of Quantification | This compound Content | Reference |
| Ajuga bracteosa | Aerial Parts | HPLC-DAD | 1.6 µg/g of crude methanol extract | [1] |
| Ajuga iva | Leaves | LC-MS | Highest concentration compared to roots and other tested species | [2][3] |
| Ajuga iva | Roots | LC-MS | Lower concentration than leaves | [2][3] |
| Ajuga chamaepitys | Not specified | Not specified | Present | [4] |
| Ajuga orientalis | Not specified | LC-MS | Undetectable or very low levels | [2][3] |
| Ajuga pseudoiva | Not specified | Not specified | Present | [4] |
Comparative Biological Activity
This compound exhibits a range of biological activities, with insect antifeedant and antibacterial effects being the most prominently reported. The following table compares these activities based on available scientific literature.
| Biological Activity | Ajuga Species Source | Test Organism(s) | Observed Effect | Reference |
| Antibacterial | Ajuga bracteosa | Escherichia coli, Staphylococcus aureus, other human pathogenic bacteria | Zone of inhibition observed; MIC values ranged from 500 to 1000 µg/ml.[5] | [5] |
| Insect Antifeedant | Ajuga species (general) | Phytophagous insects | Clerodane diterpenes, including this compound, act as feeding deterrents.[3] | [3] |
| Insecticidal | Ajuga species (general) | Various insects | Clerodane diterpenes have shown insecticidal properties. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are protocols for the isolation and biological evaluation of this compound based on established methods.
Isolation and Purification of this compound from Ajuga species
This protocol is a generalized procedure based on methods reported for the isolation of neo-clerodane diterpenoids from Ajuga bracteosa.[1][7]
1. Extraction:
- Air-dry the plant material (e.g., aerial parts) at room temperature.
- Grind the dried material into a fine powder.
- Perform extraction with dichloromethane (DCM) at room temperature. Maceration or Soxhlet extraction can be employed.
- Concentrate the resulting extract under reduced pressure to obtain a crude DCM extract.
2. Chromatographic Purification:
- Step 1: Reversed-Phase Pre-purification:
- Subject the crude DCM extract to C18 reversed-phase column chromatography.
- Elute with a gradient of methanol and water.
- Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Step 2: Semipreparative HPLC:
- Pool fractions containing this compound.
- Perform semipreparative HPLC on the pooled fractions using a C18 column.
- Use an isocratic or gradient elution system with a suitable solvent mixture (e.g., methanol/water or acetonitrile/water) to isolate pure this compound.
- Step 3: Purity Assessment:
- Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Antibacterial Activity Assay: Agar Well Diffusion Method
This protocol outlines a standard method for assessing the antibacterial activity of isolated compounds.
1. Preparation of Bacterial Inoculum:
- Culture the test bacteria (e.g., Escherichia coli, Staphylococcus aureus) in a suitable broth medium overnight at 37°C.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
2. Agar Plate Preparation:
- Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.
- Uniformly spread the prepared bacterial inoculum over the agar surface using a sterile cotton swab.
3. Well Preparation and Sample Application:
- Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
- Add a known concentration of the isolated this compound (dissolved in a suitable solvent like DMSO) into the wells.
- Use a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).
4. Incubation and Measurement:
- Incubate the plates at 37°C for 24 hours.
- Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Insect Antifeedant Assay: Leaf Disc No-Choice Method
This protocol describes a common method to evaluate the antifeedant properties of a compound.
1. Preparation of Test Substance:
- Dissolve the isolated this compound in a suitable solvent (e.g., acetone) to prepare different concentrations.
2. Leaf Disc Preparation:
- Excise leaf discs from a host plant suitable for the test insect (e.g., castor bean for Spodoptera littoralis).
- Treat the leaf discs by dipping them in the different concentrations of the this compound solution.
- Allow the solvent to evaporate completely.
- Prepare control discs treated only with the solvent.
3. Bioassay:
- Place one treated leaf disc and one control disc in a Petri dish.
- Introduce a pre-starved insect larva into the Petri dish.
- Maintain the setup under controlled conditions of temperature and humidity.
4. Data Collection and Analysis:
- After a specific period (e.g., 24 hours), measure the area of the leaf disc consumed by the insect.
- Calculate the Antifeedant Index (AFI) using the following formula:
- AFI (%) = [(C - T) / (C + T)] * 100
- Where C is the area of the control disc consumed and T is the area of the treated disc consumed.
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the experimental workflows described above.
Caption: Isolation and Purification Workflow for this compound.
Caption: Agar Well Diffusion Antibacterial Assay Workflow.
Caption: Insect Antifeedant Leaf Disc No-Choice Assay Workflow.
References
- 1. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Aqueous Plant Extracts as Potential Natural Additives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sustainable Production of Ajuga Bioactive Metabolites Using Cell Culture Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asm.org [asm.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Azadirachtin and Synthetic Insecticides: Efficacy, Mechanism, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
The ongoing search for effective and environmentally benign pest control agents has led to a renewed interest in botanical insecticides. While synthetic insecticides have been the cornerstone of pest management for decades, concerns over resistance, environmental persistence, and off-target effects have prompted the scientific community to explore naturally derived compounds. This guide provides a detailed comparison of the activity of Azadirachtin, a prominent botanical insecticide, with commonly used synthetic insecticides, including pyrethroids, organophosphates, and carbamates. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Disclaimer: Initial literature searches for the diterpenoid "Dihydroajugapitin" did not yield sufficient data for a comparative analysis. Therefore, this guide utilizes Azadirachtin, a well-researched and structurally complex limonoid C40-triterpenoid, as a representative botanical insecticide to facilitate a comprehensive comparison with synthetic alternatives.
Quantitative Comparison of Insecticidal Activity
The efficacy of an insecticide is typically quantified by its median lethal dose (LD50) or median lethal concentration (LC50). The LD50 represents the dose of a substance that is lethal to 50% of a test population, usually expressed in micrograms (µg) or milligrams (mg) per insect or per kilogram of body weight. The LC50 is the concentration of a substance in a medium (e.g., air or water) that is lethal to 50% of a test population over a specific duration, often expressed in parts per million (ppm) or milligrams per liter (mg/L).
The following table summarizes the available toxicity data for Azadirachtin and several synthetic insecticides against various insect pests. It is important to note that direct comparisons of LC50 and LD50 values across different studies can be challenging due to variations in experimental conditions, insect species, and life stages tested.
| Insecticide Class | Active Ingredient | Target Insect | Life Stage | Exposure Time | LC50/LD50 | Reference |
| Botanical | Azadirachtin | Pericallia ricini | 3rd Instar Larvae | - | LC50: 0.83% | [1] |
| Botanical | Azadirachtin | Plutella xylostella | 3rd Instar Larvae | 24-72 hours | LC50: 0.29 - 0.66 µg/ml | [2] |
| Botanical | Azadirachtin | Spodoptera frugiperda | Larvae | 2-12 hours | LC50: 0.68 - 2.67% (Neem Seed Oil) | [2] |
| Pyrethroid | Cypermethrin | Pericallia ricini | 3rd Instar Larvae | - | LC50: 0.50% | [1] |
| Pyrethroid | Permethrin | Honey Bee (Apis mellifera) | Adult | - | LD50: Highly Toxic | [3] |
| Pyrethroid | Permethrin | Rat (Oral) | Adult | - | LD50: 430 - 4000 mg/kg | [3] |
| Organophosphate | Chlorpyrifos | Rat (Oral) | Adult | - | LD50: 95 - 270 mg/kg | [4] |
| Organophosphate | Chlorpyrifos | Rat (Dermal) | Adult | - | LD50: >2000 mg/kg | [5] |
| Carbamate | Carbaryl | Honey Bee (Apis mellifera) | Adult | - | LD50: 1 µ g/bee | [6] |
| Carbamate | Carbaryl | Rat (Oral) | Adult | - | LD50: 302.6 - 311.5 mg/kg | [6] |
| Carbamate | Carbaryl | Rainbow Trout | - | 96 hours | LC50: 1.3 mg/L | [7] |
Experimental Protocols for Toxicity Bioassays
The determination of insecticide toxicity relies on standardized bioassay protocols. These assays are designed to expose a test population of insects to the insecticide under controlled laboratory conditions to measure the dose-response relationship. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals, including pesticides, to ensure data consistency and reliability[8][9].
Leaf-Dip Bioassay
This method is commonly used to assess the oral toxicity of insecticides to phytophagous (plant-eating) insects.
-
Preparation of Test Solutions: The insecticide is dissolved in an appropriate solvent (e.g., acetone) and then diluted with water, often containing a surfactant to ensure even coating of the leaf surface. A series of graded concentrations is prepared.
-
Treatment of Leaves: Leaves of the host plant are dipped into the test solutions for a standardized period (e.g., 10-30 seconds) and then allowed to air-dry. Control leaves are dipped in a solution containing only the solvent and surfactant.
-
Exposure of Insects: A known number of insects of a specific life stage (e.g., third-instar larvae) are placed on the treated leaves within a petri dish or a ventilated container.
-
Observation and Data Collection: Mortality is recorded at regular intervals (e.g., 24, 48, and 72 hours). The criterion for mortality is typically the inability of the insect to move when gently prodded.
-
Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value and its 95% confidence limits.
Topical Application Bioassay
This method is used to determine the contact toxicity of an insecticide.
-
Preparation of Test Solutions: The insecticide is dissolved in a volatile solvent like acetone to prepare a range of concentrations.
-
Application of Insecticide: A precise volume (e.g., 1 microliter) of the test solution is applied directly to a specific part of the insect's body, usually the dorsal thorax, using a micro-applicator. Control insects are treated with the solvent alone.
-
Holding and Observation: The treated insects are held in clean containers with access to food and water. Mortality is assessed at predetermined time points.
-
Data Analysis: The LD50 value is calculated from the mortality data using probit analysis. The OECD provides a specific guideline for acute contact toxicity tests with honeybees (Test No. 214)[10].
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for conducting an insecticide toxicity bioassay.
Caption: A generalized workflow for insecticide toxicity bioassays.
Modes of Action and Signaling Pathways
Azadirachtin and synthetic insecticides exhibit fundamentally different modes of action, targeting distinct physiological and neurological pathways in insects.
Azadirachtin: A Multi-Target Approach
Azadirachtin acts primarily as an insect growth regulator (IGR) and an antifeedant. Its complex structure allows it to interfere with multiple biological processes:
-
Endocrine Disruption: Azadirachtin's primary mode of action is the disruption of the insect's endocrine system. It structurally mimics the insect molting hormone, ecdysone, and interferes with its synthesis and release. This hormonal imbalance prevents proper molting, leading to developmental abnormalities and mortality. Specifically, it can inhibit the release of prothoracicotropic hormone (PTTH), which is crucial for ecdysone production[11][12].
-
Antifeedant Properties: Azadirachtin is a potent antifeedant, deterring insects from feeding on treated plants. This effect is mediated by its interaction with chemoreceptors in the insect's gustatory system.
-
Reproductive Disruption: It can also interfere with reproductive processes, reducing fecundity and egg viability in adult insects.
Synthetic Insecticides: Neurotoxic Mechanisms
Most synthetic insecticides are neurotoxins that target the insect's nervous system, leading to paralysis and death. They can be broadly categorized by their specific molecular targets:
-
Pyrethroids (e.g., Permethrin, Cypermethrin): These insecticides act on the voltage-gated sodium channels in nerve cell membranes. They bind to the channels, keeping them in an open state, which leads to continuous nerve impulses, hyperexcitability, paralysis, and ultimately death[13][14].
-
Organophosphates (e.g., Chlorpyrifos) and Carbamates (e.g., Carbaryl): Both of these classes of insecticides inhibit the enzyme acetylcholinesterase (AChE) at the synaptic cleft. AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh, causing continuous stimulation of nerve and muscle fibers, resulting in tremors, convulsions, paralysis, and death[1][15][16]. The inhibition by organophosphates is generally irreversible, while carbamate inhibition is reversible[17].
Visualization of Signaling Pathways
The following diagrams illustrate the distinct signaling pathways affected by Azadirachtin and synthetic insecticides.
Caption: Signaling pathways disrupted by Azadirachtin.
Caption: Neurotoxic signaling pathways of synthetic insecticides.
Conclusion
This guide provides a comparative overview of the botanical insecticide Azadirachtin and common synthetic insecticides. While synthetic insecticides often exhibit rapid neurotoxic effects, Azadirachtin employs a multi-faceted approach, primarily disrupting the endocrine system of insects. The choice of insecticide in a research or pest management context should consider not only the acute toxicity but also the mode of action, potential for resistance development, and environmental impact. The detailed experimental protocols and visual representations of signaling pathways provided herein are intended to support researchers in the design and interpretation of studies aimed at evaluating and developing novel insect control agents.
References
- 1. response.epa.gov [response.epa.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Permethrin Technical Fact Sheet [npic.orst.edu]
- 4. Chlorpyrifos Technical Fact Sheet [npic.orst.edu]
- 5. Chlorpyrifos - Wikipedia [en.wikipedia.org]
- 6. npic.orst.edu [npic.orst.edu]
- 7. EXTOXNET PIP - CARBARYL [extoxnet.orst.edu]
- 8. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. Azadirachtin disrupts ecdysone signaling and alters sand fly immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrethroid - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Organophosphate Insecticide Toxicity in Neural Development, Cognition, Behaviour and Degeneration: Insights from Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]
Dihydroajugapitin: A Comparative Analysis of its Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antibacterial spectrum of Dihydroajugapitin versus common antibiotics. The data presented is based on available scientific literature and aims to offer an objective resource for researchers and professionals in the field of drug development.
Introduction to this compound
14,15-Dihydroajugapitin is a naturally occurring compound isolated from the medicinal plant Ajuga bracteosa Wall ex. Benth, commonly known as Bungle Weed.[1] This plant has a history of use in traditional medicine for various ailments.[1] this compound belongs to the class of neo-clerodane diterpenoids and has been investigated for its biological activities, including its antibacterial properties.
Comparative Antibacterial Spectrum
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against Escherichia coli as reported in the literature, alongside the typical MIC ranges for common antibiotics against a panel of clinically relevant bacteria. It is important to note that direct comparative studies of this compound against a wide range of bacteria alongside a panel of standard antibiotics are limited. The data for common antibiotics is provided for reference and may vary depending on the bacterial strain and testing methodology.
| Compound/Antibiotic | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa | Bacillus subtilis |
| 14,15-Dihydroajugapitin | 500 - 1000 µg/mL[1] | Not Reported | Not Reported | Not Reported |
| Ciprofloxacin | ≤1 µg/mL (Susceptible)[2] | 0.6 µg/mL[3] | 0.15 µg/mL[3] | Not Reported |
| Ampicillin | 4 mg/L[4] | 0.6 - 1 mg/L[4] | Not Reported | Not Reported |
| Gentamicin | 1.56 mg/mL | Not Reported | 0.25 - 2 µg/mL (Susceptible)[5][6] | 4.0 mg/liter (Sensitive)[7] |
| Tetracycline | Not Reported | Not Reported | Not Reported | >10 µg/mL (Tolerant)[8] |
Experimental Protocols
The methodologies for determining the antibacterial activity of this compound and the comparative data for common antibiotics are detailed below.
Antibacterial Activity of 14,15-Dihydroajugapitin (Ganaie et al., 2017)
-
Method: Agar well diffusion method was used to determine the zone of inhibition, and a broth microdilution method was likely used to determine the Minimum Inhibitory Concentration (MIC).[1]
-
Test Organism: Escherichia coli.
-
Procedure (Agar Well Diffusion):
-
A standardized inoculum of E. coli was swabbed onto the surface of a sterile agar plate.
-
Wells were punched into the agar.
-
A solution of 14,15-Dihydroajugapitin was added to the wells.
-
The plates were incubated, and the diameter of the zone of inhibition around the wells was measured. A zone of inhibition of 25.0 ± 1.4 mm was reported.[1]
-
-
Procedure (MIC Determination):
-
Serial dilutions of 14,15-Dihydroajugapitin were prepared in a liquid growth medium in microtiter plates.
-
A standardized suspension of E. coli was added to each well.
-
The plates were incubated, and the lowest concentration of the compound that visibly inhibited bacterial growth was recorded as the MIC. The reported MIC ranged from 500 to 1000 μg/ml.[1]
-
Standard Antibiotic Susceptibility Testing (General Protocol)
The MIC values for the common antibiotics listed in the table are typically determined using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).
-
Method: Broth microdilution or agar dilution methods are standard.
-
Bacterial Strains: A variety of standard and clinical isolates of Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis are used.
-
Procedure (Broth Microdilution):
-
Two-fold serial dilutions of the antibiotic are made in a 96-well microtiter plate with a suitable broth medium.
-
Each well is inoculated with a standardized bacterial suspension.
-
The plate is incubated under specific conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the antibiotic that prevents visible bacterial growth.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for determining the antibacterial spectrum of a test compound like this compound.
Conclusion
The available data indicates that 14,15-Dihydroajugapitin possesses antibacterial activity, particularly against Escherichia coli. However, its potency, as indicated by the reported MIC range of 500-1000 μg/mL, appears to be significantly lower than that of conventional antibiotics like ciprofloxacin and ampicillin against the same organism. Further research is required to establish a broader antibacterial spectrum for this compound and to directly compare its efficacy against a wider range of pathogenic bacteria alongside standard antibiotics. Such studies would be crucial in determining the potential of this compound as a lead compound for the development of new antibacterial agents.
References
- 1. Antibacterial activity of 14, 15-dihydroajugapitin and 8-o-acetylharpagide isolated from Ajuga bracteosa Wall ex. Benth against human pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Different effects of sub-minimum inhibitory concentrations of gentamicin on the expression of genes involved in alginate production and biofilm formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility of Bacillus Strains Isolated from Primary Starters for African Traditional Bread Production and Characterization of the Bacitracin Operon and Bacitracin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
Dihydroajugapitin's Antifeedant Prowess: A Comparative Analysis Against Other Natural Insect Deterrents
A deep dive into the antifeedant activity of Dihydroajugapitin, a naturally occurring clerodane diterpenoid, reveals its significant potential as a potent insect deterrent. This guide offers a comparative analysis of this compound's efficacy against other notable antifeedants across various insect species, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound, a secondary metabolite found in plants of the Ajuga genus, belongs to the clerodane diterpenoid class of compounds, which are well-documented for their defensive roles against herbivores.[1] The primary mechanism of action for these compounds is their ability to deter feeding by interacting with the gustatory systems of insects, effectively acting as "bitter" tastants that trigger aversive behaviors.[1] This guide synthesizes available data to provide a clear comparison of this compound's antifeedant capabilities.
Comparative Antifeedant Activity
The efficacy of antifeedants is commonly quantified by metrics such as the Antifeedant Index (AI), Feeding Deterrence Index (FDI), or the effective concentration required to inhibit feeding by 50% (ED50 or FI50). The following tables summarize the antifeedant activity of this compound and other selected natural compounds against key insect pests.
Table 1: Antifeedant Activity of this compound and Other Clerodane Diterpenoids against Spodoptera littoralis
| Compound | Bioassay Type | Concentration | Antifeedant Activity (%) | Reference |
| This compound | Dual-choice | 10 ppm | 100 | [2] |
| Clerodin | No-choice | 1000 ppm | Strong Inhibition | [3] |
| Scutecyprin | No-choice | 1000 ppm | Strong Inhibition | [3] |
Table 2: Comparative Antifeedant Activity against Lepidopteran Pests
| Compound | Insect Species | Bioassay Type | Concentration | Antifeedant Activity (%) | Reference |
| Clerodane Diterpenoids (unspecified) | Helicoverpa armigera | No-choice | 5000 ppm | 91.54 | [4] |
| Azadirachtin | Helicoverpa armigera | No-choice | 5000 ppm | 85.36 | [4] |
| Azadirachtin | Spodoptera littoralis | Diet-treated | 0.01 - 1 ppm | Dose-dependent mortality and developmental disruption | [5] |
| Rhein | Helicoverpa armigera | Not specified | 1000 ppm | 76.13 | |
| Rhein | Spodoptera litura | Not specified | 1000 ppm | 56.79 |
Experimental Protocols
The evaluation of antifeedant activity typically involves bioassays that measure the deterrence of feeding on treated surfaces compared to untreated controls. The leaf disc no-choice bioassay is a standard method.
Leaf Disc No-Choice Bioassay
This method assesses the feeding deterrence of a compound by offering insects a single food source treated with the test substance.
1. Preparation of Test Solutions:
-
Dissolve the test compound (e.g., this compound, Azadirachtin) in an appropriate solvent (e.g., ethanol, acetone) to create a stock solution.
-
Prepare a series of dilutions from the stock solution to achieve the desired test concentrations.
-
A solvent-only solution serves as the negative control.
2. Treatment of Leaf Discs:
-
Using a leaf punch, cut uniform discs from fresh, untreated host plant leaves (e.g., castor bean for Spodoptera littoralis).
-
Immerse the leaf discs in the respective test solutions for a standardized period (e.g., 10-20 seconds).
-
Allow the solvent to evaporate completely at room temperature.
3. Bioassay Setup:
-
Place a single treated leaf disc in a Petri dish lined with moistened filter paper to maintain humidity.
-
Introduce a single, pre-starved insect larva (e.g., third-instar Spodoptera littoralis) into each Petri dish.
-
Seal the Petri dishes and maintain them in a controlled environment (e.g., 25±2°C, 65±5% relative humidity, 16:8 hour light:dark photoperiod).
4. Data Collection and Analysis:
-
After a set period (e.g., 24 hours), measure the area of the leaf disc consumed by the insect. This can be done using image analysis software.
-
Calculate the percentage of antifeedant activity using the following formula: Antifeedant Activity (%) = [(C - T) / (C + T)] x 100 Where:
-
C is the area consumed in the control disc.
-
T is the area consumed in the treated disc.[1]
-
Mandatory Visualizations
To illustrate the experimental workflow and the proposed mechanism of action, the following diagrams are provided.
Caption: Workflow for a typical antifeedant leaf disc no-choice bioassay.
Caption: Proposed signaling pathway for antifeedant-induced feeding deterrence in insects.
References
A Comparative Guide to Analytical Methods for Dihydroajugapitin Quantification
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Dihydroajugapitin, a neo-clerodane diterpene found in plants of the Ajuga genus. The information is intended for researchers, scientists, and professionals in drug development and natural product analysis. While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide constructs a comparison between a reported High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, based on established analytical principles and data from related compounds.
Comparative Analysis of Analytical Methods
The selection of an analytical method for this compound quantification is contingent on the specific requirements of the study, such as the need for high sensitivity, selectivity, or throughput. Below is a summary of the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS (Proposed) |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Moderate; may be susceptible to interference from co-eluting compounds with similar UV spectra. | High; based on specific precursor and product ion transitions. |
| Sensitivity (LOD/LOQ) | Lower (typically in the µg/mL range). | Higher (typically in the ng/mL to pg/mL range). |
| Linearity | Good over a wide concentration range. | Excellent over a wide dynamic range. |
| Precision (%RSD) | Typically < 5%. | Typically < 15% for bioanalytical methods. |
| Accuracy (%Recovery) | Generally within 80-120%. | Generally within 85-115% for bioanalytical methods. |
| Matrix Effect | Less prone to signal suppression/enhancement. | Can be significantly affected by ion suppression or enhancement. |
| Cost (Instrument) | Lower. | Higher. |
| Cost (Operational) | Lower. | Higher. |
| Throughput | Moderate. | High, especially with modern UPLC systems. |
| Confirmation | Based on retention time. | Based on retention time and specific mass transitions. |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is adapted from the analytical procedures described for the isolation and identification of neo-clerodane diterpenes, including this compound, from Ajuga remota.[1]
1. Sample Preparation:
-
Plant Material: Dried and powdered aerial parts of Ajuga species are extracted with a suitable solvent such as methanol or a dichloromethane:methanol mixture.
-
Extraction: The extraction is typically performed using sonication or maceration, followed by filtration.
-
Purification: The crude extract can be subjected to preliminary purification using solid-phase extraction (SPE) with a C18 cartridge to remove highly polar and non-polar interferences. The fraction containing this compound is then evaporated to dryness and reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and methanol (B).
-
Gradient Program: A linear gradient starting from a higher proportion of water to a higher proportion of methanol over a period of 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: UV detection is performed at a wavelength suitable for diterpenes, typically around 230 nm.
-
Injection Volume: 20 µL.
3. Calibration and Quantification:
-
A stock solution of purified this compound is prepared in methanol.
-
A series of calibration standards are prepared by serial dilution of the stock solution.
-
A calibration curve is constructed by plotting the peak area against the concentration of the standards.
-
The concentration of this compound in the samples is determined from the calibration curve.
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Proposed)
This proposed method is designed for higher sensitivity and selectivity, which would be particularly useful for bioanalytical studies or the analysis of trace amounts of this compound.
1. Sample Preparation:
-
Biological Matrices (e.g., Plasma, Urine): Protein precipitation with a solvent like acetonitrile, followed by centrifugation. The supernatant is then diluted or subjected to solid-phase extraction for further cleanup.
-
Plant Extracts: Similar to the HPLC-UV method, but with potentially more rigorous cleanup to minimize matrix effects in the mass spectrometer.
2. Chromatographic Conditions:
-
Instrument: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column with smaller particle size for faster analysis (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Program: A rapid gradient to elute this compound within a shorter run time.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound.
-
Product Ions: Specific fragment ions of this compound, determined by infusion of a standard solution.
-
Collision Energy and other MS parameters: Optimized for the specific transitions of this compound.
4. Calibration and Quantification:
-
Calibration standards are prepared in a matrix that matches the samples to be analyzed to compensate for matrix effects.
-
An internal standard (ideally a stable isotope-labeled version of this compound) is added to all samples and standards.
-
A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
The concentration of this compound in the samples is determined from this calibration curve.
Visualizations
References
Dihydroajugapitin: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Dihydroajugapitin, a neo-clerodane diterpenoid, has garnered attention in the scientific community for its potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and related compounds, with a focus on its acetylcholinesterase (AChE) inhibitory activity. The information presented herein is intended to support further research and development of this compound-based therapeutic agents.
Acetylcholinesterase Inhibitory Activity: A Comparative Analysis
This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease. The following table summarizes the AChE inhibitory activity of this compound and related diterpenoids.
| Compound | IC50 (µM) |
| This compound | 14.0 |
| Lupulin A | 19.2 |
| Clerodinin A | 26.5 |
| Dihydroclerodin | 35.2 |
Structure-Activity Relationship Insights:
Preliminary SAR studies suggest that the presence of a methoxy group at the C-15 position of the diterpenoid structure may enhance cholinesterase inhibitory potential. This compound, being the most active among the compared compounds, possesses this feature. Further research with a broader range of synthetic or isolated analogs is necessary to fully elucidate the structural requirements for potent AChE inhibition.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity of this compound and its analogs is typically determined using a modified Ellman's method. This colorimetric assay quantifies the activity of AChE by measuring the formation of 5-thio-2-nitrobenzoate (TNB), which is produced from the reaction of dithiobis-nitrobenzoic acid (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound and its analogs)
-
96-well microplate reader
Procedure:
-
A stock solution of the test compound is prepared in a suitable solvent.
-
In a 96-well plate, 140 µL of phosphate buffer (pH 8.0), 10 µL of the test compound solution at various concentrations, and 10 µL of AChE solution (1 U/mL) are added to each well.
-
The plate is incubated for 10 minutes at 25°C.
-
Following incubation, 10 µL of 10 mM DTNB is added to the reaction mixture.
-
The enzymatic reaction is initiated by the addition of 10 µL of 14 mM ATCI.
-
The plate is shaken for 1 minute, and the absorbance is measured at 412 nm using a microplate reader after a 10-minute incubation period.
-
A control group containing the solvent instead of the test compound is run in parallel.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for determining the AChE inhibitory activity of this compound analogs.
Caption: Proposed mechanism of action for this compound as an AChE inhibitor.
Future Directions
The preliminary data on the acetylcholinesterase inhibitory activity of this compound are promising. To advance the development of this compound-based therapeutics, future research should focus on:
-
Synthesis of a diverse library of this compound analogs: This will enable a more comprehensive understanding of the structure-activity relationships and the identification of more potent and selective inhibitors.
-
Evaluation against other relevant biological targets: Clerodane diterpenes have been reported to possess a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3][4] Investigating the activity of this compound and its analogs against other targets could reveal additional therapeutic opportunities.
-
In vivo efficacy and safety studies: Promising analogs should be evaluated in animal models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.
-
Elucidation of downstream signaling pathways: Further studies are needed to understand the precise molecular mechanisms and signaling pathways modulated by this compound and its active analogs.
References
- 1. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Anti-Inflammatory and Cytotoxic Activities of Clerodane-Type Diterpenes - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Dihydroajugapitin: A Frontier in Natural Compound Research
A comprehensive review of current scientific literature reveals a notable gap in research regarding the synergistic effects of Dihydroajugapitin with other natural compounds. While this compound, a neo-clerodane diterpenoid found in plants of the Ajuga genus, has been identified and the extracts of its source plant, Ajuga bracteosa, have been studied for their biological activities, there is a lack of specific studies investigating its synergistic interactions with other phytochemicals. This guide, therefore, aims to provide an overview of the known biological activities of Ajuga bracteosa and its constituents, discuss the general principles of synergistic effects among natural compounds, and present a conceptual framework for potential future research in this area.
Biological Activities of Ajuga bracteosa and its Constituents
Ajuga bracteosa, a medicinal herb, has been traditionally used for various ailments. Modern scientific investigations have focused on validating its ethnopharmacological uses, primarily in the realms of antibacterial and anticancer activities. The plant is rich in a variety of phytochemicals, including flavonoids, phenolic acids, tannins, and terpenoids, which are believed to contribute to its therapeutic properties.
Anticancer and Antimutagenic Properties: Extracts of Ajuga bracteosa have demonstrated cytotoxic activities against various cancer cell lines. For instance, a methanolic extract of the plant was found to be effective against human breast adenocarcinoma (MCF-7) and larynx carcinoma (Hep-2) cells.[1] Isolated compounds from Ajuga bracteosa, including 14,15-dihydroajugapitin, have shown potential in reducing mutagenicity, suggesting a role in cancer prevention.[2]
Antibacterial Activity: The plant extracts have also exhibited antibacterial properties against several pathogenic bacteria. While the synergistic effect of the phytochemicals within Ajuga bracteosa is thought to contribute to its antibacterial action, studies on its combination with other distinct natural compounds are lacking.[3]
General Principles of Synergistic Effects in Phytochemicals
The therapeutic potential of many medicinal plants is often attributed to the synergistic interactions of their diverse chemical constituents. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. This can manifest in several ways:
-
Multi-target Effects: Different compounds can act on different molecular targets within a signaling pathway or in parallel pathways, leading to a more potent overall effect.
-
Enhanced Bioavailability: Some phytochemicals can improve the absorption, distribution, metabolism, and excretion (ADME) profile of other compounds, thereby increasing their bioavailability and efficacy.
-
Inhibition of Resistance Mechanisms: Certain natural compounds can inhibit mechanisms that confer resistance to other therapeutic agents, such as drug efflux pumps in cancer cells or bacteria.
For example, flavonoids have been observed to exhibit synergistic effects with antibiotics by potentially inhibiting bacterial resistance mechanisms.[4] Similarly, in cancer therapy, combining different classes of phytochemicals, such as terpenoids and flavonoids, could theoretically lead to enhanced anticancer activity through complementary mechanisms of action.
Conceptual Framework for Synergistic Action of this compound
While specific experimental data is unavailable for this compound, a hypothetical model for its synergistic interaction with other natural compounds, such as flavonoids, can be proposed based on general pharmacological principles. This compound, as a diterpenoid, might induce apoptosis or inhibit cell proliferation through specific intracellular pathways. A flavonoid, on the other hand, could potentially enhance this effect by inhibiting efflux pumps that might otherwise remove this compound from the cell, or by acting on a complementary signaling pathway that also promotes cell death.
Below is a conceptual diagram illustrating a potential synergistic mechanism between a diterpenoid like this compound and a flavonoid in a cancer cell.
Future Directions
The lack of research on the synergistic effects of this compound with other natural compounds represents a significant opportunity for future studies. A systematic approach to screen combinations of this compound with other phytochemicals, such as flavonoids, alkaloids, and other terpenoids, could unveil novel and potent therapeutic synergies. Such studies should employ standardized methodologies to quantify synergy, such as the Fractional Inhibitory Concentration (FIC) index for antimicrobial assays or the Combination Index (CI) for anticancer studies. Elucidating the mechanisms behind any observed synergistic interactions will be crucial for the development of new phytopharmaceutical products.
References
Safety Operating Guide
Personal protective equipment for handling Dihydroajugapitin
Essential Safety and Handling Guide for Dihydroajugapitin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The following information is intended for researchers, scientists, and drug development professionals to ensure the safe management of this compound.
Chemical and Physical Properties
Limited specific toxicological data for this compound is publicly available. Therefore, it should be handled with caution as a potentially hazardous substance. The known chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₄₄O₁₀ | [1][2] |
| Molecular Weight | 552.7 g/mol | [1][2] |
| CAS Number | 87480-84-0 | [3] |
| Appearance | Solid (assumed) | N/A |
| Boiling Point | 611.7±55.0 °C (Predicted) | N/A |
| Density | 1.25±0.1 g/cm³ (Predicted) | N/A |
| pKa | 13.67±0.70 (Predicted) | N/A |
Note: The absence of comprehensive toxicological data necessitates the adoption of stringent safety precautions. All handling should be performed under the assumption that the compound is hazardous.
Personal Protective Equipment (PPE)
Due to the unknown toxicological profile of this compound, a comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[4] All personnel must be trained in the proper use and disposal of PPE.
| PPE Category | Specifications | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified). Change gloves every 30 minutes or immediately upon contamination.[5][6] | Prevents skin contact and absorption. Double-gloving provides an additional barrier. |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[7][8] | Protects against splashes, aerosols, and airborne particles. |
| Body Protection | Disposable, low-lint, solid-front gown with back closure and elastic or knit cuffs. Gowns should be demonstrated to resist permeability by hazardous drugs.[5][6] | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | An N95 or higher-rated respirator should be used when handling the powder outside of a containment device. Fit-testing is required.[6] | Minimizes inhalation of airborne particles. |
| Foot Protection | Two pairs of disposable shoe covers.[5][6] | Prevents the tracking of contaminants out of the handling area. |
Operational Plan: Handling and Experimental Protocols
All procedures involving this compound should be conducted in a designated area within a certified chemical fume hood or a Class II Biological Safety Cabinet to minimize exposure.
Experimental Protocol: Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound for in vitro experiments.
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the workspace within a chemical fume hood by lining it with absorbent, plastic-backed pads.
-
Assemble all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, and the chosen solvent.
-
-
Weighing the Compound:
-
Carefully weigh the desired amount of this compound powder onto weigh paper using an analytical balance.
-
Use a clean spatula to transfer the powder. Avoid generating dust.
-
-
Solubilization:
-
Carefully transfer the weighed powder into the appropriate volumetric flask.
-
Add a small amount of the desired solvent (e.g., DMSO, ethanol) to the flask to wet the powder.
-
Gently swirl the flask to dissolve the compound. Sonication may be used if necessary to aid dissolution.
-
Once dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Cap the flask and invert several times to ensure a homogenous solution.
-
-
Storage and Labeling:
-
Transfer the stock solution to a clearly labeled, sealed container.
-
The label should include the compound name, concentration, solvent, preparation date, and any hazard warnings.
-
Store the solution under the recommended conditions (e.g., -20°C, protected from light).
-
-
Post-Procedure Cleanup:
-
Dispose of all contaminated disposable materials (weigh paper, gloves, pads) as hazardous waste.
-
Decontaminate all non-disposable equipment and the work surface according to established laboratory procedures for hazardous compounds.
-
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste:
-
Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and weigh paper should be collected in a designated, sealed hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Sharps Waste:
-
Contaminated needles, syringes, and glassware should be disposed of in a designated sharps container for hazardous waste.
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. High-temperature incineration is the preferred method for the final disposal of many chemical wastes.[9]
-
Emergency Procedures: Spill Response
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
References
- 1. This compound | C29H44O10 | CID 76326839 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 14,15-Dihydroajugapitin | C29H44O10 | CID 14757825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 87480-84-0 [chemicalbook.com]
- 4. pppmag.com [pppmag.com]
- 5. utoledo.edu [utoledo.edu]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
